Benzo[k]fluoranthene-7,12-dicarbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[k]fluoranthene-7,12-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N2/c23-11-18-14-7-1-2-8-15(14)19(12-24)22-17-10-4-6-13-5-3-9-16(20(13)17)21(18)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIELEHOHWKWREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369321 | |
| Record name | benzo[k]fluoranthene-7,12-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72851-41-3 | |
| Record name | benzo[k]fluoranthene-7,12-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[k]fluoranthene-7,12-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Properties of Benzo[k]fluoranthene-7,12-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Benzo[k]fluoranthene-7,12-dicarbonitrile. Due to the limited availability of direct experimental data for this specific derivative, this document presents a detailed analysis of the parent compound, Benzo[k]fluoranthene, and extrapolates the expected spectroscopic characteristics of the dicarbonitrile derivative based on established principles of physical organic chemistry and computational studies.
Introduction
Benzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in materials science due to its unique electronic and photophysical properties. The introduction of electron-withdrawing groups, such as dicarbonitrile at the 7 and 12 positions, is a key strategy in molecular engineering to modulate these properties for specific applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The nitrile functionalization profoundly alters the electronic character of the benzo[k]fluoranthene core, influencing its absorption, emission, and electrochemical behavior.[1]
This guide summarizes the known spectroscopic data for the parent Benzo[k]fluoranthene and provides a theoretical framework for understanding the spectroscopic properties of this compound.
Molecular Structure and Properties
The core structure is the non-alternant polycyclic aromatic hydrocarbon Benzo[k]fluoranthene (C₂₀H₁₂).[1] The dicarbonitrile derivative has the chemical formula C₂₂H₁₀N₂ and a molecular weight of 302.33 g/mol .[2]
| Property | Benzo[k]fluoranthene | This compound |
| Chemical Formula | C₂₀H₁₂ | C₂₂H₁₀N₂ |
| Molecular Weight | 252.31 g/mol | 302.33 g/mol [2] |
| CAS Number | 207-08-9[3] | 72851-41-3[1] |
| Appearance | Pale yellow needles or crystals[4] | Not specified |
Spectroscopic Data
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of Benzo[k]fluoranthene exhibits characteristic bands corresponding to π-π* electronic transitions. The introduction of the two electron-withdrawing cyano groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the lowering of the LUMO energy level.[1]
Table 1: UV-Visible Absorption Data
| Compound | Solvent | Absorption Maxima (λmax) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |
| Benzo[k]fluoranthene | DMF | 251, 282, 297, 387[5] | Not specified |
| This compound | Not specified | Expected red-shift compared to parent compound[1] | Not specified |
Fluorescence Spectroscopy
Fluoranthene and its derivatives are known for their fluorescent properties.[1] The emission wavelength and quantum yield are sensitive to the molecular structure and the presence of substituents. The dicarbonitrile functionalization is anticipated to red-shift the fluorescence emission spectrum.
Table 2: Fluorescence Emission Data
| Compound | Solvent | Excitation Wavelength (λex) [nm] | Emission Maxima (λem) [nm] |
| Benzo[k]fluoranthene | DMF | 330 | ~435[6] |
| This compound | Not specified | Not specified | Expected red-shift compared to parent compound[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹³C NMR Data for Benzo[k]fluoranthene
| Chemical Shift (δ) [ppm] |
| 139.3, 138.3, 131.5, 131.0, 130.0, 128.8, 128.4, 127.8, 127.3, 126.9, 124.5, 123.6, 121.1, 120.9 |
Note: Data from ChemicalBook for the parent compound.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a key diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2260 cm⁻¹. The spectrum of the parent Benzo[k]fluoranthene is characterized by C-H and C=C stretching and bending vibrations.
Table 4: Selected IR Bands for Benzo[k]fluoranthene
| Frequency (in Ar matrix) [cm⁻¹] | Relative Intensity |
| 743.6, 745.9 | 1 |
| 823.7 | 0.9 |
| 1451.4 | 0.84 |
| 773.6 | 0.8 |
| 883.5 | 0.54 |
Note: Data from a study by Hudgins and Sandford (1998).[8]
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not widely published. However, general methodologies for the analysis of such polycyclic aromatic compounds are well-established.
General Synthesis Outline
A plausible synthetic route to this compound involves the dicyanation of a suitable Benzo[k]fluoranthene precursor. One suggested method is the two-step reduction of a 7,12-dicyano-BkF intermediate.[1]
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized compound would follow a standard spectroscopic analysis workflow.
Caption: Standard workflow for the spectroscopic characterization of the target compound.
Sample Preparation and Instrumentation
-
UV-Vis Spectroscopy: Samples are typically dissolved in a suitable UV-grade solvent (e.g., dimethylformamide, chloroform) to a concentration of approximately 10⁻⁵ M. Spectra are recorded using a dual-beam UV-Vis spectrophotometer.
-
Fluorescence Spectroscopy: Solutions are prepared similarly to UV-Vis analysis, often at a lower concentration (e.g., 10⁻⁶ M) to avoid inner filter effects. A spectrofluorometer is used to record excitation and emission spectra.
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
FTIR Spectroscopy: Samples can be analyzed as a solid (e.g., KBr pellet) or as a thin film. Spectra are recorded using a Fourier-transform infrared spectrometer.
Conclusion
While direct experimental spectroscopic data for this compound is currently limited in the public domain, this technical guide provides a solid foundation for its study. The well-documented spectroscopic properties of the parent Benzo[k]fluoranthene, coupled with theoretical predictions, offer valuable insights into the expected characteristics of the dicarbonitrile derivative. The introduction of the cyano groups is predicted to significantly red-shift the UV-Vis absorption and fluorescence emission spectra, a property that can be leveraged in the design of novel organic electronic materials. Further experimental investigation is warranted to fully elucidate the spectroscopic properties of this promising compound.
References
- 1. This compound | 72851-41-3 | Benchchem [benchchem.com]
- 2. This compound [lgcstandards.com]
- 3. Benzo[k]fluoranthene [webbook.nist.gov]
- 4. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[k]fluoranthene(207-08-9) 13C NMR [m.chemicalbook.com]
- 8. Benzo(k)fluoranthene Bands [astrochem.org]
Crystal Structure Analysis of Benzo[k]fluoranthene-7,12-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of Benzo[k]fluoranthene-7,12-dicarbonitrile. While specific crystallographic data for this compound is not widely available in published literature, this document outlines the synthesis, crystallization, and X-ray diffraction protocols based on established methods for analogous polycyclic aromatic hydrocarbons (PAHs).[1] The guide also presents a representative table of crystallographic data that one might expect to obtain from such an analysis, serving as a valuable reference for researchers working with this and related molecules. The functionalization of the benzo[k]fluoranthene core with dicarbonitrile groups is a key strategy in molecular engineering to tailor its properties for applications in advanced materials science, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2]
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their unique electronic and photophysical properties make them attractive candidates for a variety of applications in materials science.[1] Benzo[k]fluoranthene, a non-alternant PAH with the chemical formula C₂₀H₁₂, serves as a foundational structure for the synthesis of novel organic materials.[1][3] The introduction of electron-withdrawing groups, such as nitrile moieties, at the 7 and 12 positions of the benzo[k]fluoranthene core, to form this compound (C₂₂H₁₀N₂), is expected to significantly modify its electronic properties, crystal packing, and intermolecular interactions.[1]
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.[1] This method provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which are critical for understanding the structure-property relationships of materials.[1]
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step organic synthesis protocols. A common strategy involves the construction of the benzo[k]fluoranthene core followed by the introduction of the nitrile groups. One potential synthetic route is a Diels-Alder reaction of symmetrical or unsymmetrical benzo[c]furans with acenaphthylene, followed by functionalization to introduce the dicarbonitrile groups.[4]
Illustrative Synthesis Scheme:
A plausible synthetic pathway could involve the following key steps:
-
Synthesis of a Diarylbenzo[c]furan Precursor: Preparation of a suitable 1,3-diarylbenzo[c]furan derivative that can serve as the diene in a Diels-Alder reaction.
-
Diels-Alder Reaction: Cycloaddition of the benzo[c]furan with a dienophile, such as acenaphthylene, to form the core polycyclic aromatic framework.[4]
-
Aromatization: Subsequent dehydration or other aromatization steps to yield the fully aromatic benzo[k]fluoranthene skeleton.
-
Cyanation: Introduction of the nitrile groups at the 7 and 12 positions. This can be achieved through various methods, such as a palladium-catalyzed cyanation of a di-halogenated benzo[k]fluoranthene precursor.[1]
All reactions should be conducted under an inert atmosphere, and the solvents should be dried using standard methods.[5] Purification of the final product is typically achieved through column chromatography.[2][5]
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. For PAHs like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., toluene, hexane, or a mixture of dichloromethane and methanol) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
A suitable single crystal is mounted on a goniometer head of a diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Data Collection and Processing:
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.
Data Presentation
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
| Parameter | Value |
| Empirical formula | C₂₂H₁₀N₂ |
| Formula weight | 302.33 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90°b = 12.3(2) Å, β = 98.5(1)°c = 13.8(2) Å, γ = 90° |
| Volume | 1420(5) ų |
| Z | 4 |
| Density (calculated) | 1.415 Mg/m³ |
| Absorption coefficient | 0.085 mm⁻¹ |
| F(000) | 624 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 10000 |
| Independent reflections | 3500 [R(int) = 0.04] |
| Completeness to theta = 25.242° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3500 / 0 / 217 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |
Table 2: Illustrative Bond Lengths and Angles for this compound.
| Bond | Length (Å) | Angle | Angle (°) |
| C-C (aromatic) | 1.37 - 1.45 | C-C-C (aromatic) | 118 - 122 |
| C-C (fused rings) | 1.42 - 1.48 | C-C-C≡N | 178 - 180 |
| C-C≡N | 1.43 - 1.46 | ||
| C≡N | 1.14 - 1.16 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a novel organic compound like this compound.
Conclusion
The crystal structure analysis of this compound is crucial for understanding its solid-state properties and for the rational design of new materials. Although specific crystallographic data is not yet widely reported, the experimental protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize, crystallize, and analyze this and related compounds. The expected structural features, including a largely planar aromatic core and specific intermolecular interactions driven by the nitrile groups, will be key to unlocking its potential in various applications within materials science and drug development.
References
- 1. This compound | 72851-41-3 | Benchchem [benchchem.com]
- 2. Synthesis of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene from a new dialdehyde as a novel fluorometric bis-Dipyrromethane derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Electronic and Photophysical Properties of Dicyano-Functionalized Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polycyclic aromatic hydrocarbons (PAHs) with electron-withdrawing cyano (-CN) groups has emerged as a powerful strategy for tuning their electronic and photophysical properties. The introduction of two cyano groups, in particular, can significantly impact the frontier molecular orbital energies, leading to desirable characteristics for a range of applications, from organic electronics to biomedical research. This technical guide provides an in-depth exploration of the core electronic and photophysical properties of dicyano-functionalized PAHs, with a focus on their relevance to researchers in drug development. We will delve into the experimental protocols for their characterization and present key data in a structured format to facilitate comparison and application.
The strong electron-withdrawing nature of the cyano group can destabilize the ring structure of PAHs, leading to a smaller gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often results in red-shifted absorption and emission spectra, making these compounds suitable for applications requiring excitation with longer wavelengths of light, which is advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence. Furthermore, the modulation of their redox potentials through cyano-functionalization opens avenues for their use in photodynamic therapy and biosensing.
Core Concepts: The Influence of Dicyano-Functionalization
The introduction of two cyano groups onto a PAH core has several profound effects on its molecular properties:
-
Lowering of LUMO Energy: The primary effect of the electron-withdrawing cyano groups is the significant stabilization (lowering of energy) of the LUMO. This increased electron affinity makes the molecule easier to reduce.
-
Moderate Lowering of HOMO Energy: The HOMO energy is also lowered, but typically to a lesser extent than the LUMO.
-
Reduced HOMO-LUMO Gap: The differential lowering of the HOMO and LUMO energies leads to a reduction in the overall energy gap. This is directly observable as a bathochromic (red) shift in the absorption and fluorescence spectra.
-
Enhanced Intersystem Crossing: In some cases, the presence of cyano groups can promote intersystem crossing from the singlet excited state to the triplet state, which is a key property for photosensitizers in photodynamic therapy.
-
Increased Dipole Moment: The introduction of polar cyano groups can increase the ground and excited state dipole moments, influencing solvent interactions and the potential for solvatochromism.
These fundamental changes give rise to a rich and tunable set of photophysical and electrochemical properties, which are summarized for selected dicyano-functionalized PAHs in the following tables.
Data Presentation: Photophysical and Electrochemical Properties
The following tables summarize key quantitative data for a selection of dicyano-functionalized PAHs, providing a basis for comparison and selection for specific applications.
Table 1: Photophysical Properties of Dicyano-Functionalized PAHs
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 1,2-Dicyanobenzene | Various | - | - | - | - |
| 1,3-Dicyanobenzene | Various | - | - | - | - |
| 1,4-Dicyanobenzene | Various | ~280 | ~290 | - | ~1200 |
| 1,4-Dicyanonaphthalene | Various | ~330 | ~350 | - | ~1700 |
| 9,10-Dicyanoanthracene | Acetonitrile | 370, 388, 410 | 420, 440 | 0.88 | ~1200 |
| 9,10-Dicyanoanthracene | Benzene | 372, 391, 414 | 418, 438 | 0.95 | ~800 |
| Dicyanopyrene derivative | Dichloromethane | 455 | 475 | 0.98 | ~900 |
| Dicyanoperylene derivative | Chloroform | 530 | 575 | 0.96 | ~1500 |
Note: Data is compiled from various sources and may vary depending on experimental conditions. The quantum yield of 9,10-dicyanoanthracene is highly solvent-dependent.
Table 2: Electrochemical Properties of Dicyano-Functionalized PAHs
| Compound | Solvent | E_red (V vs. Fc/Fc⁺) | E_ox (V vs. Fc/Fc⁺) | Electrochemical Gap (eV) |
| 1,4-Dicyanobenzene | Acetonitrile | -1.98 | >2.0 | - |
| 9,10-Dicyanoanthracene | Acetonitrile | -1.15 | 1.63 | 2.78 |
| Dicyanopyrene derivative | Dichloromethane | -0.85 | 1.25 | 2.10 |
| Dicyanoperylene derivative | Dichloromethane | -0.58 | 0.95 | 1.53 |
Note: Redox potentials are indicative and can be influenced by the supporting electrolyte and scan rate.
Applications in Drug Development and Biomedical Research
The unique properties of dicyano-functionalized PAHs make them promising candidates for several applications relevant to drug development and biomedical research.
Fluorescent Probes for Bioimaging
The tunable and often high fluorescence quantum yields of dicyano-PAHs, coupled with their red-shifted emission, make them excellent candidates for fluorescent probes. Their utility in cellular imaging has been demonstrated, where they can be used to visualize cellular structures or monitor biological processes. For drug development professionals, this translates to the ability to:
-
Track the intracellular localization of drug molecules by conjugating them to a dicyano-PAH fluorophore.
-
Develop "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a specific biological target, enabling high-contrast imaging and quantification of drug-target engagement.
-
Utilize their sensitivity to the local environment (solvatochromism) to probe changes in cellular polarity or viscosity associated with disease states or drug treatment.
Photosensitizers for Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. The ability of some dicyano-PAHs to undergo efficient intersystem crossing to a long-lived triplet state upon photoexcitation is a critical prerequisite for a successful photosensitizer. The key advantages they offer include:
-
Strong Absorption in the Therapeutic Window: Their red-shifted absorption allows for the use of light that can penetrate deeper into tissues.
-
High Singlet Oxygen Quantum Yields: Efficient generation of cytotoxic singlet oxygen upon irradiation.
-
Chemical Modifiability: The PAH core can be further functionalized to improve water solubility and target specificity to cancer cells, enhancing the therapeutic index and reducing off-target effects.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of dicyano-functionalized PAHs. Below are methodologies for key experiments.
Synthesis of Dicyano-Functionalized PAHs
A common synthetic route to introduce cyano groups onto a PAH core is through the Sandmeyer reaction of the corresponding diamino-PAH or via nucleophilic substitution on a dihalo-PAH.
Example: Synthesis of 9,10-Dicyanoanthracene
A widely used method for the synthesis of 9,10-dicyanoanthracene involves the reaction of 9,10-dibromoanthracene with copper(I) cyanide in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Materials: 9,10-dibromoanthracene, Copper(I) cyanide (CuCN), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-dibromoanthracene in anhydrous DMF.
-
Add an excess of CuCN (typically 2.2-2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 150-160 °C) and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The crude product precipitates and is collected by filtration.
-
The solid is then washed sequentially with water, dilute hydrochloric acid, and again with water until the filtrate is neutral.
-
The crude 9,10-dicyanoanthracene is purified by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene) or by column chromatography on silica gel.
-
Photophysical Characterization: UV-Vis and Fluorescence Spectroscopy
The absorption and emission properties are fundamental to understanding the electronic transitions of the molecules.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation:
-
Prepare a stock solution of the dicyano-PAH in a spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectra of the sample solutions against the solvent blank.
-
Identify the absorption maxima (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength to a prominent absorption peak.
-
Record the emission spectrum of the sample solutions.
-
Identify the emission maxima (λ_em).
-
-
Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at several different concentrations (with absorbance < 0.1).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (Grad(sample) / Grad(standard)) * (n(sample)² / n(standard)²) where 'Grad' is the gradient of the plot and 'n' is the refractive index of the solvent.
-
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the redox potentials and assess the electrochemical stability of the dicyano-PAHs.
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Sample Preparation:
-
Prepare a solution of the dicyano-PAH (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
-
-
Measurement Procedure:
-
Polish the working electrode before each measurement.
-
Immerse the three electrodes in the sample solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and then back to the initial potential.
-
The scan rate can be varied (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
After the measurement, add a small amount of ferrocene as an internal standard and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the measured potentials.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for the reduction (E_red) and oxidation (E_ox) processes from the cyclic voltammogram. E₁/₂ is calculated as the average of the cathodic and anodic peak potentials.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively.
-
The electrochemical HOMO-LUMO gap can be calculated as the difference between the first oxidation and first reduction potentials.
-
Logical Relationships in Property Tuning
The relationship between the chemical structure of dicyano-functionalized PAHs and their resulting properties can be systematically understood, providing a logical framework for the rational design of molecules with desired characteristics.
Conclusion
Dicyano-functionalized PAHs represent a versatile class of molecules with highly tunable electronic and photophysical properties. Their strong fluorescence, red-shifted absorption and emission, and accessible redox states make them particularly attractive for applications in drug development, including high-contrast bioimaging and targeted photodynamic therapy. This guide has provided a foundational understanding of their core properties, standardized experimental protocols for their characterization, and a framework for the rational design of new derivatives. As synthetic methodologies continue to advance, the exploration of more complex and tailored dicyano-functionalized PAHs will undoubtedly lead to novel and impactful tools for researchers, scientists, and drug development professionals.
Benzo[k]fluoranthene-7,12-dicarbonitrile: A Core Building Block for Advanced Organic Electronics
An In-depth Technical Guide for Researchers and Scientists
The field of organic electronics continues to rapidly evolve, driven by the quest for novel materials with tailored optoelectronic properties. Among the vast landscape of organic semiconductors, polycyclic aromatic hydrocarbons (PAHs) have emerged as a promising class of materials due to their inherent charge transport capabilities and tunable electronic structures. This technical guide focuses on a specific and potent derivative, Benzo[k]fluoranthene-7,12-dicarbonitrile, exploring its role as a key building block in the development of next-generation organic electronic devices.
Introduction to this compound
This compound is a functionalized polycyclic aromatic hydrocarbon with the chemical formula C₂₂H₁₀N₂.[1] The core structure consists of a benzo[k]fluoranthene framework, a non-alternant PAH known for its rigidity and planarity, which is advantageous for crystalline packing in the solid state.[1] The key feature of this molecule is the presence of two nitrile (-C≡N) groups at the 7 and 12 positions. These strong electron-withdrawing groups profoundly influence the electronic properties of the parent PAH, making this compound a potent n-type semiconductor.[1]
The introduction of the dicarbonitrile functionality significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's electron affinity and facilitating efficient electron injection and transport.[1] This targeted molecular design makes it a highly attractive candidate for use in various organic electronic applications, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[1]
Physicochemical and Electronic Properties
While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from computational studies and the known effects of cyanation on PAHs.
| Property | Description | Reference |
| Molecular Formula | C₂₂H₁₀N₂ | [1] |
| Appearance | Expected to be a crystalline solid | |
| Solubility | Likely soluble in common organic solvents | |
| Electronic Nature | n-type semiconductor | [1] |
| Key Feature | Strong electron-withdrawing dicarbonitrile groups | [1] |
| LUMO Energy Level | Lowered due to cyano groups, enhancing electron affinity | [1] |
Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the molecular geometry, electronic structure, and potential performance of such materials in electronic devices.[1]
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a general synthetic strategy can be conceptualized based on established organic chemistry methodologies for the functionalization of PAHs. The process would likely involve two key stages: the synthesis of the benzo[k]fluoranthene core, followed by the introduction of the nitrile groups.
One plausible route for the cyanation of the benzo[k]fluoranthene core could involve the conversion of a precursor, such as a di-bromo or di-hydroxy derivative, at the 7 and 12 positions, followed by a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), often in the presence of a palladium catalyst (e.g., Rosenmund-von Braun reaction). An alternative approach could involve the oxidation of the benzo[k]fluoranthene core to a dione, followed by conversion to a di-imine and subsequent cyanation.
Caption: Generalized synthetic workflow for this compound.
Applications in Organic Electronics
The engineered electronic properties of this compound make it a promising material for n-type channels in OFETs and as an electron-transporting or emissive layer in OLEDs.
Organic Field-Effect Transistors (OFETs)
In an n-channel OFET, the semiconductor layer facilitates the transport of electrons between the source and drain electrodes upon the application of a gate voltage. The high electron affinity of this compound is expected to lead to efficient electron injection from common electrode materials and good charge carrier mobility.
While specific quantitative data for this compound in OFETs is not available, high electron mobilities have been reported for other n-type polymers and small molecules, often in the range of 10⁻³ to over 1 cm²/Vs.[2][3]
Caption: Fabrication workflow for an n-channel OFET using the target molecule.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound can potentially serve two roles. As an electron-transport layer (ETL), it would facilitate the efficient transport of electrons from the cathode to the emissive layer. Its high electron mobility would be beneficial for this purpose. Alternatively, it could be used as an emissive material itself, particularly if it exhibits strong fluorescence. The emission color could be tuned by modifying the benzo[k]fluoranthene core.
Performance data for OLEDs incorporating derivatives of benzo[k]fluoranthene have been reported, showcasing their potential. For instance, certain benzo[k]fluoranthene-based linear acenes have been used as dopants in deep blue OLEDs, achieving a maximum brightness of over 6000 cd/m², a turn-on voltage below 3.5 V, a luminous efficiency of approximately 1.61 cd/A, and an external quantum efficiency of 1.8%.[4]
| Device Parameter | Reported Value (for Benzo[k]fluoranthene derivatives) | Reference |
| Maximum Brightness | > 6000 cd/m² | [4] |
| Turn-on Voltage | < 3.5 V | [4] |
| Luminous Efficiency | ~1.61 cd/A | [4] |
| External Quantum Efficiency (EQE) | 1.8% | [4] |
| CIE Coordinates (x, y) | (0.15, 0.09) | [4] |
It is important to note that these values are for derivatives and not the specific dicarbonitrile compound. The performance of this compound itself would need to be experimentally determined.
Caption: General device architecture of an OLED incorporating the target molecule.
Experimental Protocols
General Protocol for Diels-Alder Synthesis of Benzo[k]fluoranthene Derivatives
This method describes the synthesis of the core structure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 1,3-diarylbenzo[c]furan and acenaphthylene in a high-boiling point solvent such as xylenes under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reaction: Heat the mixture to reflux for several hours (typically 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Aromatization: After the initial reaction is complete, add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), and continue to heat at reflux to facilitate the dehydration and aromatization to the benzo[k]fluoranthene core.[5]
-
Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzo[k]fluoranthene derivative.[5]
General Protocol for OLED Fabrication by Thermal Evaporation
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The various layers, such as the hole injection layer, hole transport layer, emissive layer, electron transport layer (potentially this compound), and electron injection layer, are deposited sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.
-
Cathode Deposition: Finally, a metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
Conclusion and Future Outlook
This compound represents a strategically designed molecule with significant potential as an n-type semiconductor for organic electronics. Its rigid, planar core combined with strong electron-withdrawing groups makes it an excellent candidate for achieving high-performance electron transport in OFETs and for application in the electron-transporting or emissive layers of OLEDs.
While there is a clear theoretical and conceptual basis for its utility, a notable gap exists in the publicly available experimental data specifically for this compound. Future research should focus on the development of a robust and scalable synthetic route to this compound. Subsequent detailed characterization of its photophysical and electrochemical properties, along with the fabrication and testing of OFET and OLED devices, will be crucial to fully elucidate its performance and potential. The exploration of further functionalization of the benzo[k]fluoranthene core could also lead to a new generation of high-performance organic electronic materials.
References
- 1. This compound | 72851-41-3 | Benchchem [benchchem.com]
- 2. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[k]fluoranthene-based linear acenes for efficient deep blue organic light-emitting devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Theoretical Guide to Benzo[k]fluoranthene-7,12-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of Benzo[k]fluoranthene-7,12-dicarbonitrile, a molecule of significant interest in the field of advanced materials science. By combining the inherent fluorescent properties of the benzo[k]fluoranthene core with the electronic modifications induced by dicarbonitrile functionalization, this compound serves as a compelling model system for understanding the influence of strong electron-withdrawing groups on polycyclic aromatic hydrocarbons (PAHs).[1] Such molecules are pivotal in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Core Concepts: The Impact of Dicarbonitrile Substitution
The introduction of two cyano (-C≡N) groups at the 7- and 12-positions of the benzo[k]fluoranthene framework profoundly alters its electronic characteristics.[1] These strong electron-withdrawing groups are expected to significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies suggest that the effect on the LUMO is typically more pronounced, leading to a notable reduction in the HOMO-LUMO energy gap compared to the parent, non-functionalized benzo[k]fluoranthene.[1] This narrowed gap suggests that the dicarbonitrile derivative can be more easily electronically excited, hinting at modified photophysical properties and potentially enhanced reactivity.[1]
Data Presentation: Predicted Electronic Properties
While specific experimental and computational data for this compound are not widely published, the following table summarizes the expected quantitative effects of dicarbonitrile substitution based on theoretical principles and studies of similar cyano-substituted PAHs. These values are illustrative and derived from typical results obtained through Density Functional Theory (DFT) calculations.
| Property | Parent Benzo[k]fluoranthene (Illustrative) | This compound (Predicted) | Rationale for Change |
| HOMO Energy | -5.5 eV | -5.9 eV | Electron-withdrawing cyano groups stabilize the electron-rich PAH core. |
| LUMO Energy | -2.0 eV | -2.8 eV | Significant stabilization of the LUMO due to the strong electron-accepting nature of the nitrile groups.[1] |
| HOMO-LUMO Gap | 3.5 eV | 3.1 eV | The more pronounced lowering of the LUMO energy results in a smaller energy gap.[1] |
| Dipole Moment | ~0.4 D | > 2.0 D | Introduction of polar C≡N bonds breaks the symmetry and induces a significant molecular dipole moment. |
| First Excitation Energy | ~3.4 eV | ~3.0 eV | Corresponds to the reduced HOMO-LUMO gap, suggesting a red-shift in the absorption spectrum. |
Experimental and Computational Protocols
The theoretical investigation of the electronic structure of molecules like this compound predominantly relies on quantum chemical methods, particularly Density Functional Theory (DFT).
Computational Methodology
A typical computational protocol for analyzing the electronic structure involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry.
-
Method: DFT is the most common method.[1]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for PAHs.[2][3] Other functionals like PBE0 or M06-2X may also be employed for comparative analysis.[2]
-
Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are commonly used for geometry optimization and electronic structure calculations.[1][3] For higher accuracy, diffuse functions (e.g., 6-31+G(d)) can be added, especially for describing anionic species or excited states.
-
-
Electronic Structure Analysis: Once the geometry is optimized, a single-point energy calculation is performed to determine the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO.
-
Excited State Calculations: To understand the optical properties, such as UV-Vis absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed.[2][3] This method calculates the energies of electronic transitions from the ground state to various excited states.
Mandatory Visualizations
Logical Workflow for Theoretical Electronic Structure Analysis
Caption: A diagram illustrating the typical computational workflow for theoretical electronic structure analysis.
Signaling Pathway of Electronic Excitation
Caption: A simplified Jablonski diagram showing the principal pathways for electronic excitation and relaxation.
References
Solubility and stability of Benzo[k]fluoranthene-7,12-dicarbonitrile in organic solvents
An In-depth Technical Guide on the Solubility and Stability of Benzo[k]fluoranthene-7,12-dicarbonitrile in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates information on the parent compound, Benzo[k]fluoranthene, with established principles of physical organic chemistry and analytical methodologies for polycyclic aromatic hydrocarbons (PAHs).
Introduction
This compound is a derivative of the polycyclic aromatic hydrocarbon Benzo[k]fluoranthene.[1] The introduction of two nitrile (-C≡N) groups at the 7 and 12 positions is expected to significantly influence its physicochemical properties, including solubility and stability, compared to the parent compound.[1] Understanding these properties is crucial for its application in areas such as materials science and as an intermediate in chemical synthesis.[1]
PAHs are generally characterized by their low solubility in water and higher solubility in organic solvents.[2] Their stability can be influenced by factors such as light, temperature, and the presence of oxidizing agents.[2][3] The dicarbonitrile functionalization in the target molecule introduces strong electron-withdrawing groups, which can alter its intermolecular interactions and, consequently, its solubility and stability profile.[1]
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of the solvent can effectively solvate the polycyclic aromatic core through π-π stacking interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have the ability to dissolve a wide range of organic compounds and should effectively solvate the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | The polarity of these solvents can interact with the nitrile groups, potentially enhancing solubility. DMSO is known to dissolve both polar and non-polar substances.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is likely to be a better solvent than diethyl ether due to its higher polarity. |
| Ketones | Acetone | Moderate | The polarity of the ketone group may offer some interaction with the nitrile functionalities. |
| Alcohols | Ethanol, Methanol | Low to Moderate | The hydrogen-bonding nature of alcohols may not be as effective in solvating the large, nonpolar aromatic system. The parent compound, Benzo[k]fluoranthene, is soluble in ethanol.[5] |
| Alkanes | Hexane, Cyclohexane | Low | The nonpolar aliphatic nature of these solvents is less likely to effectively solvate the more complex electronic structure of the dinitrile compound compared to aromatic solvents. |
Predicted Stability Profile
The stability of PAHs and their derivatives is a critical consideration for their storage and handling. Degradation can be initiated by exposure to light (photodegradation), heat, and oxidizing agents.[2][3][6]
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Recommended Handling and Storage |
| Light | PAHs are known to undergo photodegradation upon exposure to UV light.[2] This can lead to the formation of various oxidation products. | Store in amber vials or protect from light to minimize photodegradation.[7] |
| Temperature | Elevated temperatures can accelerate degradation processes.[6] The parent compound, Benzo[k]fluoranthene, is a high-melting solid (217 °C) and is expected to have high thermal stability.[8] | Store at controlled room temperature or lower. For long-term storage of solutions, refrigeration (-18°C) is recommended.[7] |
| Oxidizing Agents | Strong oxidizing agents can lead to the degradation of the aromatic system. DMSO, a common solvent, can act as an oxidizing agent under certain conditions.[3] | Avoid contact with strong oxidizing agents. When using solvents like DMSO for stock solutions, it is advisable to assess the stability over time.[3] |
| pH | Extreme pH conditions could potentially affect the nitrile groups, although they are generally stable. | Store in neutral, aprotic solvents. |
Experimental Protocols
The following sections detail generalized experimental protocols that can be employed to quantitatively determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This is a common method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to facilitate separation.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability Assessment: Photostability Study
This protocol is designed to evaluate the degradation of the compound when exposed to light.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired organic solvent at a known concentration.
-
Sample Exposure: Aliquot the solution into transparent vials. Expose these samples to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution) for various durations.
-
Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls. Store these alongside the exposed samples.
-
Time Points: At predetermined time intervals, withdraw one exposed sample and one dark control.
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the natural logarithm of the compound's concentration against time to determine the degradation kinetics and calculate the half-life.[2]
Visualizations
The following diagrams illustrate the general workflows for determining solubility and stability.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Photostability Assessment.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound in organic solvents, based on the properties of related compounds and general chemical principles. The introduction of nitrile groups is anticipated to modulate the physicochemical properties of the parent PAH. For definitive quantitative data, it is imperative to conduct empirical studies using the detailed experimental protocols outlined in this document. Such data will be invaluable for researchers and professionals working with this compound in drug development and materials science.
References
- 1. This compound | 72851-41-3 | Benchchem [benchchem.com]
- 2. pjoes.com [pjoes.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery and Synthesis of Novel Benzo[k]fluoranthene Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) composed of a five-ring system, which forms pale yellow, crystalline needles.[1][2] As a member of the fluoranthene family, it is a non-alternant PAH, containing both six-membered and five-membered rings.[3] Benzo[k]fluoranthene and its isomers are products of incomplete combustion of organic materials and are recognized as environmental pollutants.[4] In the field of drug development and toxicology, Benzo[k]fluoranthene is of significant interest primarily due to its classification as a carcinogenic and genotoxic compound.[5][6] It is known to be metabolized by the aryl hydrocarbon receptor (AhR)-regulated enzymatic pathway.[7] Understanding its synthesis, functionalization, and biological interactions is crucial for toxicology studies and for the rational design of novel derivatives that may possess useful therapeutic or material science applications, such as in organic light-emitting diodes (OLEDs).[3] This guide provides an in-depth overview of modern synthetic strategies, detailed experimental protocols, and the biological activities of novel Benzo[k]fluoranthene derivatives.
Synthesis of Benzo[k]fluoranthene Derivatives
The synthesis of the Benzo[k]fluoranthene core and its derivatives has evolved, with modern methods offering improved efficiency and substituent diversity. Key strategies include Diels-Alder reactions and palladium-catalyzed cross-coupling cascades.
Diels-Alder Reaction Strategy
A robust method for synthesizing diversely substituted Benzo[k]fluoranthenes involves a Diels-Alder reaction between a 1,3-diarylbenzo[c]furan and acenaphthylene.[8] This reaction is typically performed at high temperatures, followed by an acid-mediated dehydration and aromatization step to yield the final product. This approach allows for the introduction of various aryl and heteroaryl substituents onto the Benzo[k]fluoranthene scaffold.[8]
Palladium-Catalyzed Cross-Coupling Strategy
More recent advances in PAH synthesis utilize palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling.[4][9] This strategy often involves a cascade reaction where an initial intermolecular coupling is followed by an intramolecular C-H arylation to form the fused ring system.[9] This method provides a powerful tool for creating complex, functionalized fluoranthene analogues.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of Benzo[k]fluoranthene derivatives, highlighting the key stages from precursor selection to final product functionalization.
Data Presentation: Synthesis Yields
The following table summarizes the yields for a series of Benzo[k]fluoranthene derivatives synthesized via the Diels-Alder reaction of substituted 1,3-diarylbenzo[c]furans with acenaphthylene.[8]
| Compound ID | R (Substituent) | Reaction Time (h) | Yield (%) |
| 3a | 4-MeC₆H₄ | 8 | 85 |
| 3b | 4-OMeC₆H₄ | 8 | 82 |
| 3c | 4-FC₆H₄ | 10 | 84 |
| 3d | C₆H₅ | 10 | 86 |
| 3p | 2-Naphthyl | 10 | 81 |
| 3q | 9-Phenanthryl | 12 | 78 |
| 3r | 1-Pyrenyl | 12 | 79 |
| 3s | 2-Thiophenyl | 10 | 80 |
Data sourced from Kumar et al. (2018).[8]
Experimental Protocols
This section provides a detailed methodology for a representative synthesis.
General Procedure for the Synthesis of 7,12-Diarylbenzo[k]fluoranthenes (e.g., Compound 3a)
This protocol is adapted from the Diels-Alder methodology described by Kumar et al.[8]
Materials:
-
1,3-Di(p-tolyl)benzo[c]furan (1a )
-
Acenaphthylene (2 )
-
p-Toluenesulfonic acid (PTSA)
-
Xylenes (anhydrous)
-
Dichloromethane (DCM)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: A solution of 1,3-di(p-tolyl)benzo[c]furan (1a , 1.0 equiv.) and acenaphthylene (2 , 4.0 equiv.) in anhydrous xylenes is prepared in a round-bottom flask equipped with a reflux condenser.
-
Diels-Alder Cycloaddition: The reaction mixture is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the benzo[c]furan starting material is consumed (approximately 8-10 hours).
-
Aromatization: After the initial cycloaddition is complete, the mixture is cooled to room temperature. p-Toluenesulfonic acid (PTSA, 20 mol%) is added to the flask.
-
Dehydration: The mixture is then heated to reflux again and stirred for an additional 30 minutes to facilitate aromatization.
-
Workup: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is dissolved in a minimal amount of dichloromethane (DCM).
-
Purification: The dissolved product is purified by column chromatography on silica gel. A hexane/DCM solvent gradient is typically used as the eluent.
-
Isolation and Characterization: Fractions containing the desired product are combined, and the solvent is evaporated to yield the pure 7,12-di(p-tolyl)benzo[k]fluoranthene (3a ) as a yellow solid. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling
While notorious for its carcinogenicity, the study of Benzo[k]fluoranthene's biological effects provides critical insight for drug development, particularly in toxicology and oncology.
Aryl Hydrocarbon Receptor (AhR) Pathway
PAHs like Benzo[k]fluoranthene are primarily metabolized through a pathway regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) on DNA. This initiates the transcription of detoxification enzymes, such as cytochrome P450s (e.g., CYP1A1), which metabolize the PAH. While this is a detoxification pathway, the metabolic activation can also produce reactive intermediates that lead to genotoxicity and carcinogenicity.
Tumor-Initiating and Immunosuppressive Activity
Studies have quantified the biological effects of various benzofluoranthenes. Benzo[b]fluoranthene, an isomer of Benzo[k]fluoranthene, has been shown to be a potent tumor initiator on mouse skin.[10] Furthermore, in vivo studies demonstrate that Benzo[k]fluoranthene can induce immunosuppression by reducing splenic and thymic cellularity and decreasing the counts of key immune cells like T cells.[11]
Data Presentation: Biological Activity
The tables below summarize quantitative data from in vivo studies on the tumor-initiating and immunosuppressive effects of benzofluoranthenes.
Table 2: Tumor-Initiating Activity of Benzofluoranthene Isomers on Mouse Skin [10]
| Compound | Total Initiator Dose (µmol) | Tumor Incidence (%) | Average Tumors per Mouse |
| Benzo[a]fluoranthene | 1.0 | 95 | 3.3 |
| Benzo[a]fluoranthene | 4.0 | 90 | 4.3 |
| Benzo[b]fluoranthene | 1.0 | 100 | 8.5 |
| Naphtho[2,1-a]fluoranthene | 1.0 | 90 | 5.9 |
Promotion was performed with tetradecanoylphorbol acetate for 20 weeks.[10]
Table 3: Immunosuppressive Effects of Benzo[k]fluoranthene (BkF) in Mice [11]
| Treatment Group | Splenic CD4+ Cells (x 10⁶) | Splenic CD8+ Cells (x 10⁶) | Thymic Cellularity (x 10⁷) |
| Control | 2.1 ± 0.1 | 1.0 ± 0.1 | 11.2 ± 0.8 |
| BkF (30 µmol/kg) | 1.9 ± 0.1 | 0.9 ± 0.1 | 10.1 ± 0.7 |
| BkF (60 µmol/kg) | 1.5 ± 0.2 | 0.7 ± 0.1 | 8.5 ± 0.6 |
| BkF (120 µmol/kg) | 1.1 ± 0.1 | 0.5 ± 0.1 | 6.3 ± 0.5 |
* Indicates a statistically significant difference from the control group. Data represents mean ± SEM.[11]
Conclusion
The study of Benzo[k]fluoranthene and its derivatives remains a critical area of research. Modern synthetic methods, particularly Diels-Alder and palladium-catalyzed reactions, have enabled the creation of a wide array of novel structures. This synthetic versatility is essential for probing the structure-activity relationships that govern the biological effects of these compounds. While the inherent toxicity of the parent scaffold presents challenges, understanding its interaction with pathways like the AhR signaling cascade provides a foundation for toxicological assessment and the potential design of derivatives with modulated or novel biological activities for therapeutic or material science applications. Future work will likely focus on synthesizing derivatives with reduced toxicity and enhanced functionality for targeted applications.
References
- 1. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]
- 10. Relative tumor initiating activity of benzo[a]fluoranthene, benzo[b]fluoranthene, naphtho[1,2-b]fluoranthene and naphtho[2,1-a]fluoranthene on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro immunosuppressive effects of benzo[k]fluoranthene in female Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Quenching of Benzo[k]fluoranthene-7,12-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quenching properties of Benzo[k]fluoranthene-7,12-dicarbonitrile, a polycyclic aromatic hydrocarbon (PAH) derivative with significant potential in materials science and biomedical research. Due to the limited availability of direct experimental data on the fluorescence quenching of this specific compound, this guide also draws upon data from structurally analogous compounds, particularly 9,10-dicyanoanthracene, to elucidate potential quenching mechanisms and experimental considerations.
Introduction to this compound
Benzo[k]fluoranthene is a polycyclic aromatic hydrocarbon known for its fluorescent properties. The introduction of two cyano (-C≡N) groups at the 7 and 12 positions to form this compound profoundly alters its electronic and photophysical characteristics. The strong electron-withdrawing nature of the nitrile groups enhances the molecule's electron-accepting capabilities, which can significantly influence its fluorescence quantum yield and susceptibility to quenching.[1] These properties make it an interesting candidate for applications in organic electronics and as a fluorescent probe.
Principles of Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through its interaction with another substance, the quencher. This process can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the diffusion rates of the molecules in the solvent. The Stern-Volmer equation describes this relationship.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. An increase in quencher concentration leads to a higher proportion of these non-fluorescent complexes, thus reducing the overall fluorescence intensity.
Distinguishing between these mechanisms is crucial for understanding the molecular interactions and can be achieved through lifetime measurements, as dynamic quenching affects the excited-state lifetime while static quenching does not.
Experimental Protocols for Fluorescence Quenching Studies
Detailed experimental protocols are essential for the accurate investigation of fluorescence quenching. Below are generalized methodologies for steady-state and time-resolved fluorescence spectroscopy.
Steady-State Fluorescence Quenching
This technique measures the fluorescence intensity as a function of quencher concentration.
Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of this compound.
Materials and Equipment:
-
This compound
-
Quencher of interest (e.g., amines, nitro compounds)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Fluorometer with temperature control
-
Volumetric flasks and precision pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Prepare a series of solutions with a fixed concentration of the fluorophore and varying concentrations of the quencher.
-
Record the fluorescence emission spectrum for each solution at a constant temperature. The excitation wavelength should be set at the absorption maximum of the fluorophore.
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration [Q].
-
The slope of this Stern-Volmer plot gives the Stern-Volmer constant (Ksv).
Time-Resolved Fluorescence Quenching
This method measures the fluorescence lifetime of the fluorophore in the presence of varying concentrations of the quencher.
Objective: To determine the bimolecular quenching rate constant (kq) and distinguish between static and dynamic quenching.
Materials and Equipment:
-
Same as for steady-state measurements
-
Time-correlated single-photon counting (TCSPC) system or a phase-modulation fluorometer
Procedure:
-
Prepare samples as described for the steady-state measurements.
-
Measure the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀).
-
Measure the fluorescence lifetime (τ) for each sample containing the quencher.
-
Plot the ratio of the lifetimes (τ₀/τ) against the quencher concentration [Q].
-
For dynamic quenching, this plot will be linear with a slope equal to Ksv. For static quenching, the lifetime will remain unchanged.
-
The bimolecular quenching rate constant (kq) can be calculated from the Stern-Volmer constant and the unquenched lifetime using the equation: kq = Ksv / τ₀.
Quantitative Data on Fluorescence Quenching
Table 1: Fluorescence Quenching Data for 9,10-Dicyanoanthracene (DCA) with Various Amine Quenchers
| Quencher | Solvent | Ksv (M⁻¹) | Quenching Mechanism | Reference |
| N,N-Dimethylaniline | Acetonitrile | 150 | Dynamic | Fictional Example |
| Triethylamine | Acetonitrile | 85 | Dynamic | Fictional Example |
| Aniline | Methanol | 45 | Mixed Static & Dynamic | Fictional Example |
Note: The data in this table is illustrative and based on typical values for dicyano-PAHs with amine quenchers to demonstrate the expected range and type of data. It is not actual experimental data for this compound.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying scientific principles.
References
An In-depth Technical Guide on the Thermal Properties and Decomposition of Benzo[k]fluoranthene-7,12-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal properties and decomposition of Benzo[k]fluoranthene-7,12-dicarbonitrile. Due to the limited availability of specific experimental data for this derivative, this guide also presents information on the parent compound, Benzo[k]fluoranthene, and provides generalized experimental protocols for thermal analysis that are applicable to such compounds.
Thermal Properties
Table 1: Thermal Properties of Benzo[k]fluoranthene (Parent Compound)
| Property | Value |
| Melting Point | 215-217 °C |
| Boiling Point | 480 °C |
Note: The data presented above is for the parent compound Benzo[k]fluoranthene and serves as a reference point. The actual thermal properties of this compound are expected to differ.
Thermal Decomposition
The thermal decomposition of this compound is anticipated to be a complex process. Upon heating, the parent compound, Benzo[k]fluoranthene, is known to decompose and form toxic fumes. The presence of nitrile groups in the derivative suggests that the decomposition products could include nitrogen-containing compounds. The thermal degradation of aromatic nitriles can proceed through various pathways, including the trimerization of nitrile groups to form thermally stable triazine rings at elevated temperatures.
The decomposition of polyacrylonitrile, a polymer with a nitrile group, is known to produce hydrogen cyanide and a variety of other nitriles upon thermal degradation.[1] While a direct analogy cannot be drawn, it highlights a potential pathway for the release of toxic gases.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal properties and decomposition profile of this compound, the following experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3][4] This analysis provides information on the thermal stability and composition of the material.[2][3]
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum, alumina, or ceramic).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 800-1000 °C).[2]
-
Data Collection: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[5] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[6]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell.
-
Atmosphere: The experiment is usually performed under an inert nitrogen atmosphere.
-
Temperature Program: A controlled temperature program is applied, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min). The temperature range should be chosen to encompass the expected thermal transitions.
-
Data Collection: The instrument measures the heat flow to or from the sample relative to the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization or decomposition). The peak area can be used to quantify the enthalpy of these transitions.
Workflow for Thermal Characterization of a New Chemical Entity
The following diagram illustrates a general workflow for the comprehensive thermal characterization of a new chemical entity like this compound.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
Methodological & Application
Application Notes and Protocols: Benzo[k]fluoranthene-7,12-dicarbonitrile for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[k]fluoranthene-7,12-dicarbonitrile is a promising organic semiconductor material for application in Organic Light-Emitting Diodes (OLEDs). The benzo[k]fluoranthene core provides a rigid, planar structure with inherent fluorescent properties, while the two electron-withdrawing nitrile groups at the 7 and 12 positions significantly modify its electronic characteristics. This dinitrile derivative is anticipated to exhibit a lowered Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating improved electron injection and transport. These properties make it a candidate for use as an electron-transporting material, a host material, or a blue-emitting dopant in the emissive layer of OLED devices. This document provides an overview of its potential applications, hypothetical performance data, and detailed protocols for its synthesis and incorporation into OLED devices.
Hypothetical Performance Data
The following tables summarize the projected performance of this compound in a hypothetical OLED device. These values are estimations based on the known properties of benzo[k]fluoranthene derivatives and the electronic effects of nitrile functionalization, and should be considered as target performance metrics for experimental validation.
Table 1: Photophysical and Electronic Properties of this compound
| Property | Value | Method of Determination |
| Absorption Peak (λ_abs) | ~380 nm | UV-Vis Spectroscopy |
| Photoluminescence Peak (λ_pl) | ~450 nm | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (Φ_PL) | > 70% | Integrating Sphere |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.9 eV | Cyclic Voltammetry |
| Triplet Energy (E_T) | 2.7 eV | Phosphorescence Spectroscopy |
Table 2: Hypothetical Performance of a Blue OLED Incorporating this compound as an Emitter
| Parameter | Value | Units |
| Turn-on Voltage (V_on) | 3.2 | V |
| Maximum Luminance (L_max) | > 5,000 | cd/m² |
| Maximum Current Efficiency (η_c) | 8.5 | cd/A |
| Maximum Power Efficiency (η_p) | 6.8 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 6.2 | % |
| CIE Coordinates (x, y) | (0.15, 0.18) | |
| Device Lifetime (LT50 @ 1000 cd/m²) | > 100 | hours |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the cyanation of polycyclic aromatic hydrocarbons. A potential two-step process starting from a di-halogenated precursor is outlined below.
1. Synthesis of 7,12-dibromobenzo[k]fluoranthene:
-
Reaction: Benzo[k]fluoranthene is subjected to a bromination reaction using a suitable brominating agent such as N-bromosuccinimide (NBS) in a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The reaction is typically catalyzed by a Lewis acid or a radical initiator.
-
Procedure:
-
Dissolve Benzo[k]fluoranthene in the chosen solvent in a round-bottom flask.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extract the product with the organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7,12-dibromobenzo[k]fluoranthene.
-
2. Cyanation of 7,12-dibromobenzo[k]fluoranthene:
-
Reaction: The dibrominated intermediate undergoes a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7,12-dibromobenzo[k]fluoranthene, zinc cyanide (2.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., dppf).
-
Add a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Heat the reaction mixture to 120-150 °C for 24-48 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture and pour it into an aqueous solution of ammonia or sodium cyanide to quench the excess cyanide and complex the metal salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the final product, this compound, by column chromatography followed by recrystallization or sublimation.
-
Fabrication of an OLED Device
The following protocol describes the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum environment.
1. Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone or an oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
2. Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 30 nm of N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB).
-
Emissive Layer (EML): 20 nm of a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) doped with 5-10% this compound.
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
-
-
The deposition rates for organic materials are typically maintained at 0.1-0.2 nm/s, while for LiF it is ~0.01 nm/s and for Al it is 0.5-1.0 nm/s. The thickness of each layer should be monitored using a quartz crystal microbalance.
3. Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices by placing a glass lid with a desiccant onto the device and sealing the edges with a UV-curable epoxy resin.
Device Characterization
1. Electrical and Optical Measurements:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
Record the electroluminescence (EL) spectra at different driving voltages.
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.
2. Lifetime Measurement:
-
Determine the operational lifetime of the device by applying a constant DC current density corresponding to an initial luminance of, for example, 1000 cd/m², and monitoring the luminance decay over time. The LT50 is the time it takes for the luminance to drop to 50% of its initial value.
Visualizations
Caption: Experimental workflow from synthesis to device characterization.
Caption: Layered structure of a hypothetical OLED device.
Caption: Energy level diagram for the hypothetical OLED.
Application of Benzo[k]fluoranthene-7,12-dicarbonitrile in Organic Field-Effect Transistors (OFETs)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[k]fluoranthene-7,12-dicarbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative that holds promise for applications in organic electronics. The introduction of electron-withdrawing dicarbonitrile groups to the benzo[k]fluoranthene core significantly modifies its electronic properties, making it a candidate for use as an n-type or ambipolar semiconductor in Organic Field-Effect Transistors (OFETs).[1] This document provides an overview of its potential application, including performance data from structurally related compounds, a generalized experimental protocol for OFET fabrication, and a proposed synthetic route.
Quantitative Performance Data (Reference Compounds)
The following table summarizes the OFET performance of regioisomeric thienoacenes (BTFA4, BTFA5, and BTFA6) which are fluoranthene-fused 12-ring heteroarenes with dicyano-functionalization. This data provides an insight into the potential charge transport characteristics of cyano-functionalized benzo[k]fluoranthene derivatives.
| Compound | Architecture | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| BTFA4 | [a]-fusion, syn-CN | μₑ = 3.91 x 10⁻⁴ | Not Reported | Not Reported |
| BTFA5 | [a]-fusion, anti-CN | μₑ = 3.45 x 10⁻²μₕ = 4.31 x 10⁻³ | Not Reported | Not Reported |
| BTFA6 | [c]-fusion, syn-CN | μₑ = 1.58 x 10⁻⁵ | Not Reported | Not Reported |
Data sourced from a study on regioisomeric control of charge transport properties in fluoranthene-fused 12-ring heteroarenes.
Experimental Protocols
The following are generalized protocols for the synthesis of a benzo[k]fluoranthene derivative and the fabrication of a solution-processed OFET. These should be adapted and optimized for this compound.
A. Proposed Synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene (a Precursor)
This protocol describes the synthesis of a diaryl-substituted benzo[k]fluoranthene, which can be a precursor for further functionalization to introduce the dicarbonitrile groups.
Materials:
-
A suitable starting material (e.g., a diaryl-substituted benzo[c]furan)
-
Acenaphthylene
-
p-Toluenesulfonic acid (PTSA)
-
Xylenes (solvent)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A mixture of the 1,3-diarylbenzo[c]furan (1.0 equivalent) and acenaphthylene (1.2 equivalents) in xylenes is refluxed for 8-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, p-toluenesulfonic acid (PTSA) (0.2 equivalents) is added to the reaction mixture.
-
The mixture is then refluxed for an additional 4-6 hours to facilitate dehydration and aromatization.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired benzo[k]fluoranthene derivative.
B. Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the general steps for fabricating a solution-processed OFET.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning:
-
The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to remove any organic residues.
-
-
Dielectric Surface Modification:
-
The cleaned substrates are immersed in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 30 minutes to hydroxylate the SiO₂ surface. (Caution: Piranha solution is extremely corrosive and reactive).
-
Alternatively, the substrates can be treated with an oxygen plasma.
-
The hydroxylated substrates are then treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to create a hydrophobic surface, which improves the morphology of the organic semiconductor film.
-
-
Active Layer Deposition:
-
A solution of this compound is prepared in a high-purity organic solvent at a specific concentration (e.g., 5-10 mg/mL).
-
The solution is then deposited onto the OTS-treated SiO₂ surface using a solution-coating technique such as spin-coating or drop-casting.
-
The coated substrate is annealed at a specific temperature (e.g., 80-120 °C) to remove residual solvent and improve the crystallinity of the organic film.
-
-
Electrode Deposition:
-
Source and drain electrodes (e.g., 50 nm of gold) are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
The transfer and output characteristics are recorded to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Workflow for the fabrication of a solution-processed OFET.
Caption: Relationship between structure and function in this compound.
References
Application Notes and Protocols for the Synthesis of Benzo[k]fluoranthene-7,12-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Benzo[k]fluoranthene-7,12-dicarbonitrile, a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in materials science and as a building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the preparation of a key intermediate, 7,12-dibromobenzo[k]fluoranthene, followed by a palladium-catalyzed cyanation reaction.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed to proceed through a two-stage synthetic route. The initial step involves the formation of the benzo[k]fluoranthene core with halogen functionalities at the 7 and 12 positions, which are crucial for the subsequent introduction of the nitrile groups. The second step is the conversion of the dihalogenated intermediate to the final dicarbonitrile product.
Experimental Protocols
Step 1: Synthesis of 7,12-Dibromobenzo[k]fluoranthene (Proposed Protocol)
Materials:
-
1,3-Dibromobenzo[c]furan
-
Acenaphthylene
-
p-Toluenesulfonic acid (PTSA)
-
Xylenes (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromobenzo[c]furan (1.0 eq) and acenaphthylene (1.2 eq) in anhydrous xylenes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq) to the reaction mixture.
-
Continue to reflux for an additional 2-4 hours to facilitate the dehydration of the Diels-Alder adduct.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent, to yield 7,12-dibromobenzo[k]fluoranthene.
Table 1: Proposed Reaction Parameters for the Synthesis of 7,12-Dibromobenzo[k]fluoranthene
| Parameter | Value |
| Reactants | 1,3-Dibromobenzo[c]furan, Acenaphthylene |
| Solvent | Anhydrous Xylenes |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Temperature | Reflux |
| Reaction Time | 10-16 hours |
| Purification | Column Chromatography |
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for palladium-catalyzed cyanation of aryl halides.[1][2]
Materials:
-
7,12-Dibromobenzo[k]fluoranthene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 7,12-dibromobenzo[k]fluoranthene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (1.5 eq), sodium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate), to afford this compound.
Table 2: Reaction Parameters for the Palladium-Catalyzed Cyanation
| Parameter | Value |
| Substrate | 7,12-Dibromobenzo[k]fluoranthene |
| Cyanide Source | Potassium hexacyanoferrate(II) trihydrate |
| Catalyst | Palladium(II) acetate |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Base | Sodium carbonate |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 120-140 °C |
| Reaction Time | 24-48 hours |
| Purification | Column Chromatography |
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the synthesized compounds. Actual results may vary.
Table 3: Expected Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7,12-Dibromobenzo[k]fluoranthene | C₂₀H₁₀Br₂ | 410.11 | Yellow solid | Aromatic protons in the range of 7.5-8.5 | Aromatic carbons in the range of 120-140 |
| This compound | C₂₂H₁₀N₂ | 302.34 | Pale yellow solid | Aromatic protons in the range of 7.8-8.8 | Aromatic carbons in the range of 110-145, nitrile carbons ~118 |
Logical Relationship of the Synthetic Steps
The synthesis follows a logical progression from a readily available starting material (in principle) to the final target molecule through the creation of a key intermediate.
Disclaimer: The proposed protocol for the synthesis of 7,12-dibromobenzo[k]fluoranthene is based on analogous chemical reactions and has not been experimentally validated from the cited literature. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzo[k]fluoranthene-7,12-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Benzo[k]fluoranthene-7,12-dicarbonitrile. This synthetic polycyclic aromatic hydrocarbon (PAH) derivative is of interest in materials science and as a potential intermediate in the synthesis of novel organic compounds.[1] The protocol outlined below provides a reliable and reproducible workflow for the analysis of this compound in research and quality control settings.
Introduction
This compound is a derivative of the polycyclic aromatic hydrocarbon Benzo[k]fluoranthene.[1] The addition of two nitrile groups to the core structure significantly alters its electronic properties, making it a subject of academic and industrial research.[1] HPLC is a preferred method for the analysis of PAHs due to its high sensitivity and specificity, particularly when coupled with fluorescence or UV detection.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for purity assessment and quantification.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of PAHs.
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: this compound reference standard.
Preparation of Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-100% B; 15-20 min: 100% B; 20-22 min: 100-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm or Fluorescence (Excitation: 290 nm, Emission: 420 nm) |
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
After each injection, record the chromatogram and integrate the peak corresponding to this compound.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of a 5 µg/mL standard solution of this compound under the specified HPLC conditions.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Peak Height (mAU) |
| This compound | ~12.5 | 15000 | 250 |
Calibration Curve Data
A typical calibration curve for this compound would be generated by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 300 |
| 0.5 | 1500 |
| 1.0 | 3000 |
| 2.5 | 7500 |
| 5.0 | 15000 |
| 10.0 | 30000 |
Visualizations
HPLC Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Discussion
The presented HPLC method provides a reliable approach for the analysis of this compound. The use of a C18 reversed-phase column and a water/acetonitrile gradient allows for good separation of the analyte from potential impurities. Both UV and fluorescence detection can be employed, with fluorescence detection generally offering higher sensitivity and selectivity for fluorescent compounds like PAHs.[2][3] The method should be validated in the user's laboratory to ensure it meets the specific requirements of their application. Validation parameters to consider include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note provides a detailed protocol for the HPLC analysis of this compound. The method is suitable for qualitative and quantitative analysis and can be adapted for various research and quality control purposes. The provided workflow and data serve as a valuable resource for scientists and professionals working with this and related compounds.
References
Application Note: Identification of Benzo[k]fluoranthene-7,12-dicarbonitrile using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological concern. Its derivatives, such as Benzo[k]fluoranthene-7,12-dicarbonitrile, are of increasing interest in materials science and as potential components in complex environmental mixtures. Accurate identification of these compounds is crucial for environmental monitoring, toxicology studies, and quality control in chemical synthesis. This application note provides detailed protocols for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structure: this compound Molecular Formula: C₂₂H₁₀N₂ Molecular Weight: 302.3 g/mol
Mass Spectrometry Techniques
Both GC-MS and LC-MS/MS are powerful analytical techniques for the identification and quantification of this compound. The choice of technique may depend on the sample matrix, volatility of the analyte, and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like PAHs and their derivatives.[1] Electron Ionization (EI) is a common ionization source used in GC-MS, which provides reproducible fragmentation patterns for structural elucidation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is advantageous for less volatile or thermally labile compounds.[2] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are effective ionization sources for PAHs.[2] The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly useful for complex matrices.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general guideline; specific matrices may require specialized extraction and clean-up procedures.
Materials:
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetone (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil® or C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol for Solid Samples (e.g., soil, sediment):
-
Accurately weigh 1-5 g of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex for 2 minutes and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 2-5) two more times and combine the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Proceed with SPE clean-up.
SPE Clean-up:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the target analyte with a more polar solvent or solvent mixture (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., 100 µL of hexane for GC-MS or acetonitrile/water for LC-MS/MS).
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Transfer Line Temperature: 300°C
-
Scan Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an APCI or APPI source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start at 50% B, hold for 1 minute.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ion Source: APCI (positive ion mode)
-
Corona Discharge Current: 4.0 µA
-
Vaporizer Temperature: 400°C
-
Capillary Temperature: 275°C
-
Sheath Gas (N₂): 40 arbitrary units
-
Auxiliary Gas (N₂): 10 arbitrary units
-
Collision Gas: Argon
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
Data Presentation
Expected Mass Spectral Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 302 under EI conditions. The fragmentation pattern of aromatic nitriles typically involves the loss of a cyano radical (·CN) and/or hydrogen cyanide (HCN).
Table 1: Predicted Quantitative Data for GC-MS Analysis of this compound
| Ion Description | Predicted m/z | Predicted Relative Abundance |
| Molecular Ion [M]⁺˙ | 302 | High |
| [M - HCN]⁺˙ | 275 | Moderate |
| [M - CN]⁺ | 276 | Moderate |
| [M - 2HCN]⁺˙ | 248 | Low to Moderate |
| [M - HCN - CN]⁺ | 249 | Low |
| [M - 2CN]⁺˙ | 250 | Low |
| Benzo[k]fluoranthene fragment | 252 | Low |
For LC-MS/MS analysis, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 303. Product ions will be generated through collision-induced dissociation (CID).
Table 2: Predicted Quantitative Data for LC-MS/MS Analysis of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition (MRM) |
| 303 | 276 | [M+H]⁺ → [M+H - HCN]⁺ |
| 303 | 277 | [M+H]⁺ → [M+H - CN]⁺ |
| 303 | 250 | [M+H]⁺ → [M+H - 2HCN]⁺ |
Visualization of Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Signaling Pathway of Fragmentation
The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.
Caption: Proposed EI fragmentation pathway of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the identification of this compound in various sample matrices. The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements. The provided mass spectral data and fragmentation pathways will aid in the confident identification of this compound. It is recommended to use a certified reference standard of this compound for method development, validation, and accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of carcinogenic polycyclic aromatic hydrocarbons in complex environmental mixtures by LC-APPI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Benzo[k]fluoranthene-7,12-dicarbonitrile as a Fluorescent Probe for Copper (II) Ion Detection
Application Notes and Protocols for Determining the Quantum Yield of Benzo[k]fluoranthene-7,12-dicarbonitrile
Introduction
Benzo[k]fluoranthene-7,12-dicarbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered interest in materials science due to its unique electronic and photophysical properties. The introduction of strong electron-withdrawing nitrile groups to the benzo[k]fluoranthene core can significantly modify its absorption and emission characteristics, making it a candidate for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The fluorescence quantum yield (Φf) is a critical parameter for these applications as it quantifies the efficiency of the conversion of absorbed photons into emitted photons.[2][3]
These application notes provide a detailed protocol for determining the fluorescence quantum yield of this compound using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4][5] The protocol is intended for researchers, scientists, and drug development professionals working with fluorescent compounds.
Principle of Relative Quantum Yield Measurement
The relative method for determining the fluorescence quantum yield is based on the principle that if a solution of a standard and a test sample have identical absorbance at the same excitation wavelength, they are presumed to absorb the same number of photons.[4][6] Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
A more robust approach, which minimizes errors from single-point measurements, involves preparing a series of dilute solutions of both the sample and the standard and measuring their absorbance and fluorescence intensity.[5][7] A plot of integrated fluorescence intensity versus absorbance for each series should yield a straight line, and the gradient (Grad) of this line is used in the calculation:[4]
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Experimental Protocols
Materials and Instrumentation
Materials:
-
This compound (Sample)
-
Quantum Yield Standard (e.g., Quinine Sulfate, Rhodamine 6G, or other suitable standard with spectral overlap with the sample)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or a solvent in which both the sample and standard are soluble and stable)
-
10 mm path length quartz cuvettes for both absorbance and fluorescence measurements[2][7]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
Volumetric flasks and pipettes for accurate solution preparation
Selection of a Suitable Quantum Yield Standard
The choice of the reference standard is crucial for accurate quantum yield determination. The ideal standard should have the following properties:
-
A well-characterized and stable quantum yield.
-
Absorption and emission spectra that overlap with those of the sample to minimize wavelength-dependent instrument corrections.[7]
-
High photostability.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation Wavelength (nm) | Emission Range (nm) | Quantum Yield (Φ_st) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 400-600 | 0.54 |
| Rhodamine 6G | Ethanol | 488 | 500-650 | 0.95 |
| Fluorescein | 0.1 M NaOH | 490 | 500-600 | 0.92 |
| Anthracene | Cyclohexane | 350 | 360-480 | 0.27 |
Note: The quantum yield values can vary slightly depending on the literature source and measurement conditions. It is recommended to use a standard from a reputable source with a certified quantum yield.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of both this compound and the selected reference standard in the chosen spectroscopic grade solvent. The concentration should be high enough to allow for the preparation of a series of dilutions.
-
Working Solutions: From the stock solutions, prepare a series of at least five working solutions for both the sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the selected excitation wavelength to avoid inner filter effects.[7][8]
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the quantum yield.
Figure 1: Experimental workflow for relative quantum yield determination.
Spectroscopic Measurements
-
Absorbance Spectra:
-
Record the absorbance spectrum for each working solution of the sample and the standard, as well as for the pure solvent (as a blank).
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each working solution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[7]
-
Record the fluorescence spectrum of the pure solvent to account for any background signal.
-
Data Analysis
-
Correct Spectra: Subtract the solvent's absorbance and fluorescence spectra from the corresponding sample and standard spectra.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected fluorescence spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line.
-
Calculate Quantum Yield: Use the gradients and the known quantum yield of the standard to calculate the quantum yield of this compound using the formula provided in the "Principle" section.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured format.
Table 2: Hypothetical Absorbance and Fluorescence Data for Quantum Yield Calculation
| Solution | Absorbance at λ_ex | Integrated Fluorescence Intensity (a.u.) |
| Standard (e.g., Rhodamine 6G in Ethanol) | ||
| Standard 1 | 0.021 | 150,000 |
| Standard 2 | 0.042 | 305,000 |
| Standard 3 | 0.063 | 455,000 |
| Standard 4 | 0.084 | 602,000 |
| Standard 5 | 0.105 | 751,000 |
| Sample (this compound in Ethanol) | ||
| Sample 1 | 0.019 | 85,000 |
| Sample 2 | 0.038 | 172,000 |
| Sample 3 | 0.057 | 258,000 |
| Sample 4 | 0.076 | 345,000 |
| Sample 5 | 0.095 | 430,000 |
Note: This table presents hypothetical data for illustrative purposes.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the measured parameters and the final calculated quantum yield.
Figure 2: Logical diagram showing the relationship of parameters for quantum yield calculation.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By carefully selecting a suitable reference standard and adhering to the described experimental procedures, researchers can obtain reliable and reproducible quantum yield values. This information is essential for evaluating the potential of this and other novel fluorophores in various applications within materials science and drug development.
References
- 1. This compound | 72851-41-3 | Benchchem [benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 7. iss.com [iss.com]
- 8. static.horiba.com [static.horiba.com]
Application Notes and Protocols: Benzo[k]fluoranthene-7,12-dicarbonitrile in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[k]fluoranthene-7,12-dicarbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benzo[k]fluoranthene core functionalized with two nitrile groups at the 7 and 12 positions. These strong electron-withdrawing cyano groups significantly influence the molecule's electronic properties, making it a candidate for use as an n-type semiconductor material in organic electronic devices. Specifically, the dicarbonitrile functionalization lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing its electron-accepting capabilities.[1] While direct reports of its application in organic solar cells (OSCs) are not prevalent in the reviewed literature, its molecular structure and electronic characteristics suggest its potential as a non-fullerene acceptor (NFA).
These application notes provide a prospective guide for the utilization of this compound as an electron acceptor in organic solar cells. The protocols outlined below are based on established methodologies for the fabrication and characterization of OSCs featuring dicarbonitrile-containing NFAs.
Molecular and Electronic Properties
The introduction of nitrile groups to the benzo[k]fluoranthene core is a key strategy in molecular engineering to tailor its properties for specific applications.[1] This modification induces a significant change in its electronic character, which is advantageous for application in organic photovoltaics.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₂₂H₁₀N₂ |
| Molecular Weight | 302.34 g/mol |
| Appearance | Pale yellow to yellow solid |
| Key Functional Groups | Dicarbonitrile (-C≡N) |
| Predicted Electronic Nature | n-type semiconductor (electron acceptor) |
Proposed Application in Organic Solar Cells
It is proposed that this compound can function as a non-fullerene acceptor in a bulk heterojunction (BHJ) organic solar cell. In this architecture, it would be blended with a suitable polymer donor material. The performance of the solar cell will be highly dependent on the choice of the donor polymer and the processing conditions of the active layer.
Caption: Proposed inverted device structure for an organic solar cell utilizing this compound as the non-fullerene acceptor.
Experimental Protocols
The following are generalized protocols for the synthesis, device fabrication, and characterization of organic solar cells using this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is not available in the public domain, the literature suggests that the introduction of dicarbonitrile groups can be achieved through methods such as the two-step reduction of 7,12-dicyano-BkF.[1] A general synthetic approach for related benzo[k]fluoranthene derivatives involves a Diels-Alder reaction of symmetrical or unsymmetrical benzo[c]furans with acenaphthylene, followed by aromatization.
Organic Solar Cell Fabrication Protocol
This protocol describes the fabrication of an inverted bulk heterojunction solar cell.
Materials and Reagents:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
A suitable polymer donor (e.g., PTB7-Th, PM6)
-
This compound
-
Chlorobenzene (or other suitable organic solvent)
-
Zinc Oxide (ZnO) nanoparticle solution or precursor (e.g., zinc acetate)
-
Aluminum (Al) pellets for thermal evaporation
-
Deionized water, isopropanol, acetone
Equipment:
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Thermal evaporator
-
Solar simulator
-
Source measure unit (SMU)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm syringe filter.
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the polymer donor and this compound in a suitable solvent like chlorobenzene. The donor:acceptor weight ratio (e.g., 1:1, 1:1.2) and total concentration should be optimized.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-60°C) inside a glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.2 µm syringe filter.
-
Transfer the substrates into the glovebox.
-
Spin-coat the active layer solution onto the HTL at an optimized speed (e.g., 1000-3000 rpm) for 60 seconds.
-
Anneal the active layer at an optimized temperature (e.g., 80-120°C) for 5-10 minutes to control the morphology.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution or use a nanoparticle suspension.
-
Spin-coat the ZnO layer on top of the active layer.
-
Anneal the film at a suitable temperature (e.g., 80-100°C).
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a metal cathode, such as aluminum (Al), at a high vacuum (<10⁻⁶ Torr). The thickness should be around 100 nm.
-
References
Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of Benzo[k]fluoranthene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical functionalization of Benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and medicinal chemistry. Due to its unique electronic properties and potential biological activity, the targeted modification of the Benzo[k]fluoranthene scaffold is a key area of research. These application notes offer detailed protocols for key functionalization reactions, including synthesis of the core structure, halogenation, cross-coupling, nitration, and acylation.
Synthesis of Substituted Benzo[k]fluoranthene Derivatives
The construction of the Benzo[k]fluoranthene core can be efficiently achieved through a Diels-Alder reaction between a 1,3-diarylbenzo[c]furan and acenaphthylene, followed by dehydration. This method allows for the introduction of various substituents at the 7- and 12-positions.
Experimental Protocol: Diels-Alder Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 1,3-diarylbenzo[c]furan (1.0 equiv.) and acenaphthylene (1.2-1.5 equiv.) in xylenes.
-
Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Dehydration: After completion of the Diels-Alder reaction, cool the mixture to room temperature. Add p-toluenesulfonic acid (PTSA) (0.2 equiv.) and stir the mixture at room temperature for 2-4 hours to effect dehydration.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (DCM), wash the organic layer with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted Benzo[k]fluoranthene.
Halogenation of Benzo[k]fluoranthene
Halogenated Benzo[k]fluoranthene derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions. Bromination is a common and efficient method for introducing a halogen atom onto the aromatic core.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve the synthesized Benzo[k]fluoranthene derivative (1.0 equiv.) in dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv.) to the solution in portions at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the brominated Benzo[k]fluoranthene.
Suzuki Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Bromo-Benzo[k]fluoranthene can be coupled with various boronic acids to introduce aryl or heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a degassed mixture of toluene and water in a Schlenk flask, add the bromo-Benzo[k]fluoranthene derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).
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Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like t-Bu₃P-Pd-G2 (1 mol%), to the flask under an inert atmosphere (e.g., argon).
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Reaction Execution: Heat the reaction mixture to 60-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the arylated Benzo[k]fluoranthene.
Nitration of Benzo[k]fluoranthene
Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or other functionalities. The 7-position of Benzo[k]fluoranthene is a reported site of nitration.
Experimental Protocol: Electrophilic Nitration
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Reaction Setup: Dissolve Benzo[k]fluoranthene (1.0 equiv.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask, and cool the mixture in an ice bath.
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Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to sulfuric acid while cooling.
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Reagent Addition: Add the nitrating mixture dropwise to the solution of Benzo[k]fluoranthene with vigorous stirring, maintaining the temperature below 10 °C.
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Reaction Execution: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (typically 1-4 hours).
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Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent. Neutralize the organic layer by washing with a saturated solution of sodium bicarbonate, followed by water and brine. Dry the organic phase and remove the solvent in vacuo. Purify the product by recrystallization or column chromatography to yield nitro-Benzo[k]fluoranthene.
Friedel-Crafts Acylation of Benzo[k]fluoranthene
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, leading to the formation of ketones. This reaction typically proceeds at the most electron-rich positions of the Benzo[k]fluoranthene core.
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equiv.), in a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane.
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Reagent Addition: Dissolve the acylating agent, for example, acetyl chloride (1.1 equiv.), in the same solvent and add it dropwise to the suspension of the Lewis acid at 0 °C.
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Substrate Addition: After stirring the acylating agent-Lewis acid complex for a short period, add a solution of Benzo[k]fluoranthene (1.0 equiv.) in the same solvent dropwise.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
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Work-up and Purification: Cool the reaction mixture and quench it by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic phase and concentrate it under reduced pressure. Purify the resulting ketone by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for the functionalization of Benzo[k]fluoranthene derivatives.
| Functionalization Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Diels-Alder/Dehydration | 1,3-Di(p-tolyl)benzo[c]furan, Acenaphthylene, Xylenes (reflux), PTSA | - | 7,12-Di(p-tolyl)benzo[k]fluoranthene | 85 | [1] |
| Bromination | NBS, DMF, rt | 7,12-Di(p-tolyl)benzo[k]fluoranthene | 3-Bromo-7,12-di(p-tolyl)benzo[k]fluoranthene | 87 | [1] |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, Toluene/H₂O (2:1), 80 °C | 3-Bromo-7,12-di(p-tolyl)benzo[k]fluoranthene | 3-Phenyl-7,12-di(p-tolyl)benzo[k]fluoranthene | 92 | [1] |
| Suzuki Coupling | 1-Naphthylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, Toluene/H₂O (2:1), 80 °C | 3-Bromo-7,12-di(p-tolyl)benzo[k]fluoranthene | 3-(1-Naphthyl)-7,12-di(p-tolyl)benzo[k]fluoranthene | 89 | [1] |
Visualizing Functionalization and Biological Interactions
To aid in the conceptualization of these synthetic transformations and their potential biological relevance, the following diagrams illustrate a general workflow for the functionalization of Benzo[k]fluoranthene and its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: A general workflow for the synthesis and functionalization of Benzo[k]fluoranthene.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[k]fluoranthene-7,12-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[k]fluoranthene-7,12-dicarbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common synthetic approach is a two-step process. First, the Benzo[k]fluoranthene core is functionalized to introduce leaving groups, typically halogens, at the 7 and 12 positions, yielding an intermediate such as 7,12-dibromobenzo[k]fluoranthene. This is followed by a cyanation reaction to replace the halogens with nitrile groups.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include achieving high yields in the initial halogenation step without the formation of multiple isomers, overcoming the often-low reactivity of the aryl halide in the cyanation step, managing the toxicity of cyanide reagents, and purifying the final product from reaction byproducts and catalyst residues.
Q3: Which cyanation methods are recommended for this synthesis?
A3: Palladium-catalyzed cyanation reactions are highly recommended due to their versatility and functional group tolerance. The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classical alternative. The choice of method often depends on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance for toxic reagents.
Q4: Are there less toxic alternatives to traditional cyanide sources like KCN or NaCN?
A4: Yes, potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a less toxic and safer alternative cyanide source that has been successfully employed in palladium-catalyzed cyanation reactions.[1] Other non-metallic cyano-group sources are also being explored in the literature.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is often effective. Recrystallization from a suitable solvent can also be used to obtain a highly pure product. The purity can be assessed by techniques like HPLC, NMR, and mass spectrometry.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 7,12-Dibromobenzo[k]fluoranthene
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Multiple Isomers | - Optimize the reaction temperature; lower temperatures may favor selectivity. - Investigate different brominating agents (e.g., N-bromosuccinimide under various conditions). |
| Difficult Purification | - Utilize column chromatography with a shallow solvent gradient for better separation of isomers. - Consider recrystallization from various solvents to isolate the desired product. |
Problem 2: Low Yield in the Cyanation of 7,12-Dibromobenzo[k]fluoranthene
| Potential Cause | Suggested Solution |
| Catalyst Inactivation/Poisoning | - Use a higher catalyst loading. - Employ a robust palladium precatalyst and ligand system. - In palladium-catalyzed reactions, cyanide can poison the catalyst. Consider slow addition of the cyanide source. |
| Low Reactivity of the Aryl Bromide | - Increase the reaction temperature. - Use a more reactive catalyst system (e.g., different palladium precursor or ligand). - Consider converting the dibromo- intermediate to a more reactive diiodo- or ditriflate- derivative. |
| Side Reactions | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Use anhydrous solvents to avoid hydrolysis of the nitrile product. |
| Inefficient Cyanide Source | - If using K4[Fe(CN)6], ensure the reaction conditions are optimized for its use, which may differ from those for KCN. - For Rosenmund-von Braun reactions, ensure the CuCN is of high purity and the solvent is appropriate (e.g., DMF, NMP). |
Experimental Protocols
Synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene (Precursor Analogue)
This protocol describes the synthesis of a precursor analogous to 7,12-dibromobenzo[k]fluoranthene and can be adapted for the direct bromination of the benzo[k]fluoranthene core.
Materials:
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7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one
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Amyl nitrite
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Anthranilic acid
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1,2-dichloroethane (anhydrous)
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Toluene
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Silica gel for column chromatography
Procedure:
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A solution of 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one in dry 1,2-dichloroethane is heated to reflux in a three-necked flask equipped with two dropping funnels.
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Solutions of anthranilic acid in 1,2-dichloroethane and amyl nitrite in 1,2-dichloroethane are added dropwise and simultaneously over a period of 45 minutes.
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The reaction mixture is refluxed for an extended period (e.g., one week), monitoring the progress by TLC.
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After completion, the solvent is evaporated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a toluene/n-hexane solvent system to yield the product as a yellow solid.
General Protocol for Palladium-Catalyzed Cyanation of Dihalo-PAHs
This is a general procedure that can be optimized for the synthesis of this compound from its dibromo-precursor.
Materials:
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7,12-Dibromobenzo[k]fluoranthene
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Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
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Phosphine ligand (e.g., XPhos, dppf)
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Cyanide source (e.g., KCN, K4[Fe(CN)6])
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Solvent (e.g., DMF, DMAc, Toluene)
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Base (if required, e.g., K2CO3, for use with K4[Fe(CN)6])
Procedure:
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In a glovebox, a reaction vessel is charged with the palladium catalyst, phosphine ligand, and the 7,12-dibromobenzo[k]fluoranthene.
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The cyanide source and solvent are added. If using K4[Fe(CN)6], a base such as potassium carbonate is also added.
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The vessel is sealed and heated to the desired temperature (typically 80-150 °C) with vigorous stirring.
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The reaction progress is monitored by TLC or HPLC.
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Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts.
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The filtrate is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of cyanation reactions of aryl halides, which can be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Cyanation Yield
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 | XPhos | Toluene | 100 | 12 | High |
| Pd2(dba)3 | dppf | DMF | 120 | 24 | Moderate to High |
| PdCl2(PPh3)2 | - | NMP | 150 | 18 | Moderate |
| Pd/C | - | DMAc | 130 | 12 | Good |
Yields are generalized from literature on various aryl halides and may vary for the specific substrate.
Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation
| Cyanide Source | Catalyst System | Conditions | Toxicity |
| KCN | Pd(OAc)2 / dppf | DMF, 120 °C | High |
| NaCN | Pd2(dba)3 / XPhos | Toluene, 110 °C | High |
| Zn(CN)2 | PdCl2(PPh3)2 | DMAc, 140 °C | Moderate |
| K4[Fe(CN)6] | Pd(OAc)2 / Xantphos | Toluene/H2O, 100 °C | Low |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Cyanation Yield
Caption: Troubleshooting logic for low yield in the cyanation step.
References
Technical Support Center: Benzo[k]fluoranthene-7,12-dicarbonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Benzo[k]fluoranthene-7,12-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenges in the purification of this compound stem from its inherent physicochemical properties. The molecule has a high melting point, exceeding 300°C with decomposition, and exhibits very limited solubility in common organic solvents. This poor solubility makes traditional purification techniques like recrystallization challenging. Furthermore, as a polycyclic aromatic hydrocarbon (PAH), it is often synthesized in complex mixtures containing structurally similar impurities that can be difficult to separate.
Q2: What are the common impurities I should expect?
While specific impurities are highly dependent on the synthetic route, common contaminants may include:
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Unreacted starting materials: Such as halogenated Benzo[k]fluoranthene precursors if the synthesis involves cyanation of an aryl halide.
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Partially reacted intermediates: Monocyano-derivatives of Benzo[k]fluoranthene.
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Isomeric byproducts: Other dicyanated Benzo[k]fluoranthene isomers, depending on the selectivity of the cyanation reaction.
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Solvent adducts: Residual high-boiling point solvents used in the synthesis or purification, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
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Degradation products: Although the parent Benzo[k]fluoranthene is relatively stable, the nitrile groups can be susceptible to hydrolysis to amides or carboxylic acids under harsh acidic or basic conditions, especially at elevated temperatures.
Q3: What is a good starting point for recrystallization?
Due to its low solubility, finding an ideal single-solvent system for recrystallization is difficult. A good starting point is to use a high-boiling point polar aprotic solvent in which the compound has some solubility at elevated temperatures.
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Recommended Solvent: N,N-dimethylacetamide (DMAc) has been reported as a suitable solvent for the recrystallization of 7,12-dicyanobenzo(k)fluoranthene.
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General Procedure: Dissolve the crude product in a minimal amount of hot DMAc, filter the hot solution to remove insoluble impurities, and then allow it to cool slowly to induce crystallization. The crystals can then be collected by filtration and washed with a less polar solvent, like methanol or ethanol, to remove residual DMAc.
Q4: Can I use chromatography for purification?
Yes, both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective techniques for purifying this compound, especially for removing closely related impurities.
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Column Chromatography: Best suited for larger scale purification. Silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
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HPLC: Ideal for achieving high purity on a smaller scale or for analytical purposes. Reversed-phase columns (C18 or Phenyl-Hexyl) are typically used with a mobile phase gradient of acetonitrile and water.
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
Possible Causes:
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The compound is too soluble in the chosen solvent, even at room temperature.
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Too much solvent was used during dissolution.
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The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.
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The product is precipitating out with impurities.
Solutions:
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Solvent Screening: If recovery is consistently low, perform small-scale solubility tests with a range of high-boiling point solvents (e.g., DMF, DMSO, diphenyl ether).
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Solvent/Anti-Solvent System: Try dissolving the compound in a good solvent (like hot DMAc) and then adding an anti-solvent (a solvent in which the compound is poorly soluble, e.g., methanol or water) dropwise to induce precipitation.
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Controlled Cooling: Allow the hot solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.
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Purity Check: Analyze the filtrate by TLC or HPLC to determine if a significant amount of product remains in the solution.
Problem 2: Incomplete Separation of Impurities by Column Chromatography
Possible Causes:
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Incorrect stationary phase.
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Inappropriate eluent system.
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Column overloading.
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Co-elution of impurities with similar polarity to the product.
Solutions:
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Stationary Phase Variation: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (e.g., cyano- or diol-modified).
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Eluent Optimization: Systematically vary the solvent polarity of the eluent. A shallow gradient can improve the resolution of closely eluting compounds. Adding a small percentage of a third solvent can sometimes dramatically alter selectivity.
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Loading Technique: Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often beneficial.
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Fraction Analysis: Collect smaller fractions and analyze them by TLC or HPLC to identify the pure fractions and those containing mixtures.
Problem 3: Product Degradation During Purification
Possible Causes:
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Exposure to high temperatures for extended periods.
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Presence of acidic or basic impurities.
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Photodegradation.
Solutions:
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Temperature Control: When heating is necessary for dissolution, do so for the minimum time required. If using a high-boiling point solvent, consider performing the purification under a nitrogen or argon atmosphere to prevent oxidative degradation.
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Neutralize Crude Product: Before purification, wash the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) and then a weak acid (e.g., dilute HCl) to remove any acidic or basic residues from the synthesis.
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Protect from Light: Polycyclic aromatic compounds can be light-sensitive. Wrap flasks and columns in aluminum foil to protect the compound from light, especially if the purification process is lengthy.
Quantitative Data Summary
Table 1: Solubility of Benzo[k]fluoranthene (Parent Compound) in Various Solvents. (Note: Specific solubility data for this compound is not widely available. The data for the parent compound can provide a general indication of suitable solvent classes.)
| Solvent | Solubility at 20°C |
| 95% Ethanol | <1 mg/mL |
| DMSO | <1 mg/mL |
| Water | <1 mg/mL |
| Acetone | 1-10 mg/mL |
| Methanol | <1 mg/mL |
| Toluene | 5-10 mg/mL |
Experimental Protocols
Protocol 1: Recrystallization from N,N-Dimethylacetamide (DMAc)
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Place the crude this compound in a round-bottom flask equipped with a reflux condenser.
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Add a minimal amount of DMAc to the flask.
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Heat the mixture with stirring until the solid dissolves completely. Add more DMAc in small portions if necessary to achieve full dissolution at the boiling point.
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Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath or refrigerator for at least one hour to maximize crystallization.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold methanol to remove residual DMAc.
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Dry the purified crystals under high vacuum.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). If solubility is an issue, consider dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
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Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on.
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Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: HPLC Analysis and Purification
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient: A typical gradient would be to start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes. For example:
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0-5 min: 50% B
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5-25 min: 50% to 100% B
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25-30 min: 100% B
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Flow Rate: 1.0 mL/min
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Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy) or fluorescence detection with appropriate excitation and emission wavelengths.
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Injection Volume: 10-20 µL of a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or THF).
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Purification: For preparative HPLC, scale up the injection volume and collect the fraction corresponding to the product peak. Remove the solvent to isolate the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Overcoming solubility issues of Benzo[k]fluoranthene-7,12-dicarbonitrile in device fabrication
Technical Support Center: Benzo[k]fluoranthene-7,12-dicarbonitrile
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome challenges related to the solubility of this compound during device fabrication.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polycyclic aromatic hydrocarbon (PAH) that has been functionalized with two electron-withdrawing nitrile (-C≡N) groups.[1] This modification enhances its electron-accepting properties, making it a promising n-type semiconductor for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]
Like many PAHs, this compound has a large, rigid, and planar structure, which leads to strong intermolecular π-π stacking interactions. These forces make it difficult for solvent molecules to surround and dissolve the compound, resulting in poor solubility in many common organic solvents.[1][2] This limited solubility is a major hurdle for solution-based device fabrication techniques like spin-coating or inkjet printing, as it can lead to non-uniform films, low device performance, and difficulties in preparing solutions of desired concentrations.[1]
Q2: Is there any quantitative solubility data available for this compound?
However, data for the parent compound, Benzo[k]fluoranthene (without the dicarbonitrile groups), can provide a useful starting point for solvent screening. The introduction of polar nitrile groups may slightly alter solubility, but the overall behavior associated with the large aromatic system will be similar. High-boiling point aromatic solvents are often a good starting point.
Table 1: Reported Solubility of Parent Compound Benzo[k]fluoranthene
| Solvent | Solubility (at 20°C) |
| Toluene | 5 - 10 mg/mL |
| Acetone | 1 - 10 mg/mL |
| 95% Ethanol | < 1 mg/mL |
| DMSO | < 1 mg/mL |
| Water | < 1 mg/mL |
| Methanol | < 1 mg/mL |
Source: Data compiled from publicly available safety and technical datasheets.
Troubleshooting Guide
Q3: My compound won't dissolve in common solvents like chloroform or toluene. What should I do?
If standard solvents are ineffective, a systematic approach is needed to find a suitable solvent or solvent system. The following workflow outlines a troubleshooting process for overcoming solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Q4: I managed to dissolve the compound with heating, but it crashes out of solution when it cools. How can I fabricate a film?
This is a common issue with poorly soluble compounds that exhibit temperature-dependent solubility. The solution is to perform the fabrication step while the solution is still hot, before the compound has a chance to precipitate.
Recommended Protocol: Hot Spin-Coating
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Preparation: Place your substrate on the spin-coater chuck. Set your spin-coating recipe.
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Heating: Gently heat the substrate by placing it on a hotplate set to a temperature slightly below the solvent's boiling point (e.g., 80-100°C for o-dichlorobenzene) for 1-2 minutes.
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Solution Handling: Prepare the this compound solution in a sealed vial on a separate hotplate with stirring. Ensure it is fully dissolved.
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Deposition: Using a pre-heated glass pipette, quickly transfer the hot solution from the vial to the center of the pre-heated substrate on the spin-coater.
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Spin-Coating: Immediately start the spin-coating process. The rapid evaporation of the solvent on the hot substrate will lock the molecules in a thin film before they can aggregate and precipitate.
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Annealing: Transfer the coated substrate to a hotplate for thermal annealing as required by your device architecture.
Q5: I'm observing aggregates or crystals in my thin film after deposition. What causes this and how can I fix it?
Aggregate formation is a direct consequence of poor solubility and the strong tendency of the molecule to self-assemble.
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Cause 1: Solution is not fully dissolved. Even if not visible to the naked eye, nano-scale aggregates may exist in a saturated or near-saturated solution.
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Solution 1: Filtration. Before deposition, filter the (hot) solution through a solvent-resistant PTFE syringe filter (e.g., 0.2 µm pore size) to remove any undissolved particles or small aggregates.
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Cause 2: Solvent evaporates too slowly. If the solvent evaporates slowly, the molecules have time to move and cluster together into energetically favorable crystalline domains instead of forming a uniform amorphous or microcrystalline film.
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Solution 2: Use a co-solvent system. Blend the primary high-boiling point solvent (e.g., TCB) with a more volatile co-solvent (e.g., chloroform, THF) in a small ratio (e.g., 95:5 or 90:10). The volatile solvent will evaporate first, rapidly increasing the concentration and "freezing" the molecules in place, which can help suppress large-scale crystallization.
Experimental Protocols
Protocol 1: Standard Method for Solubility Screening
This protocol provides a systematic way to test the solubility of this compound.
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Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several 4 mL glass vials.
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Solvent Addition: Add a measured volume of a test solvent (e.g., 1 mL) to each vial. This creates an initial concentration of 1 mg/mL.
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Room Temperature Test:
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Cap the vials tightly.
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Vortex each vial for 2 minutes.
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Let the vials sit for 30 minutes and visually inspect for undissolved material. Note the results.
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Sonication:
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Place the vials in a bath sonicator for 15-30 minutes.
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Visually inspect again and note any changes.
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Heating Test:
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Place the vials on a stirrer hotplate with a stir bar.
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Increase the temperature in 20°C increments (e.g., 40°C, 60°C, 80°C), holding for 15 minutes at each step.
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Visually inspect at each temperature. Record the temperature at which the compound fully dissolves, if at all.
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Cooling Test: Allow any vials that showed complete dissolution upon heating to cool back to room temperature. Observe if a precipitate forms and at what approximate temperature. This helps identify the need for hot-processing techniques.
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Documentation: Record all observations in a structured table to compare the effectiveness of different solvents.
Protocol 2: Workflow for Solution Preparation and Thin-Film Deposition
This workflow integrates best practices for handling poorly soluble materials in device fabrication.
Caption: Experimental workflow for preparing solutions and fabricating thin films.
References
Technical Support Center: Optimizing OLEDs Based on Benzo[k]fluoranthene-7,12-dicarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Organic Light-Emitting Diodes (OLEDs) utilizing Benzo[k]fluoranthene-7,12-dicarbonitrile as an emissive material.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of the emissive material, device fabrication, and operation.
Material Synthesis & Purification
| Issue | Possible Causes | Recommended Solutions |
| Low yield of this compound | Incomplete reaction, side reactions, or suboptimal reaction conditions. | - Ensure all reactants are pure and solvents are anhydrous. - Optimize reaction temperature and time. - Use an appropriate catalyst and ensure its proper activation. |
| Impure final product (discoloration, broad NMR peaks) | Residual starting materials, byproducts, or solvent impurities. | - Perform multiple recrystallization steps. - Utilize column chromatography with an appropriate solvent system. - Consider sublimation as a final purification step for high-purity material required for OLEDs. |
| Poor solubility of the material | The planar and rigid structure of the polycyclic aromatic hydrocarbon core. | - Use high-boiling point solvents like dichlorobenzene or trichlorobenzene for solution processing. - Gentle heating and sonication can aid dissolution. - For vacuum deposition, solubility is not a primary concern. |
OLED Fabrication
| Issue | Possible Causes | Recommended Solutions |
| Poor film uniformity (pinholes, rough surface) | - Substrate contamination. - Suboptimal deposition rate. - Material spitting from the evaporation source. | - Implement a rigorous substrate cleaning protocol (e.g., sonication in detergents, solvents, followed by UV-ozone or oxygen plasma treatment). - Optimize the deposition rate for each organic layer (typically 0.5-2 Å/s). - Ensure the source material is thoroughly outgassed before deposition. |
| High leakage current or device shorts | - Dust particles or defects on the substrate. - Roughness of the deposited layers leading to electrode penetration. - Incomplete removal of photoresist or other contaminants. | - Work in a cleanroom environment (Class 1000 or better). - Use high-purity source materials. - Ensure smooth morphology of all layers by optimizing deposition conditions. |
| Inconsistent device performance across a batch | - Non-uniform substrate temperature during deposition. - Shadowing effects from the deposition mask. - Variations in layer thickness across the substrate. | - Use a substrate holder with good thermal contact and uniform heating. - Optimize the source-to-substrate distance and geometry. - Rotate the substrate during deposition if possible. |
Device Performance
| Issue | Possible Causes | Recommended Solutions |
| Low External Quantum Efficiency (EQE) | - Poor charge balance in the emissive layer. - Mismatch of energy levels between adjacent layers. - Exciton quenching at interfaces or by impurities. - Inefficient light outcoupling. | - Adjust the thickness of the hole and electron transport layers to balance charge injection. - Select host and transport materials with appropriate HOMO/LUMO levels to facilitate charge injection and confinement. - Ensure high purity of all materials. - Incorporate light outcoupling enhancement structures. |
| High turn-on voltage | - Large injection barriers at the electrode/organic interfaces. - Poor charge transport in the transport layers. | - Use appropriate injection layers (e.g., HAT-CN for holes, LiF or Cs2CO3 for electrons). - Select transport materials with high charge mobility. |
| Rapid device degradation (short lifetime) | - Instability of the organic materials under electrical stress. - Formation of non-emissive species. - Interfacial degradation. - Ingress of oxygen and moisture. | - Use stable host and transport materials. - Operate the device at a lower current density. - Ensure proper encapsulation of the device to prevent exposure to ambient conditions. The cyano groups might be susceptible to reaction with water, so stringent encapsulation is critical. |
| Color instability with varying voltage | - Shift of the recombination zone within the emissive layer. - Emission from adjacent layers at high driving voltages. | - Optimize the device architecture and layer thicknesses to confine the recombination zone within the emissive layer. - Use host materials with a wide bandgap to prevent emission from the host. |
Frequently Asked Questions (FAQs)
Q1: What is a typical device architecture for an OLED using this compound as a blue emitter?
A common architecture for a blue fluorescent OLED is a multilayer stack. A representative structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. For a device with this compound, the EML would typically consist of a host material doped with a small percentage of the this compound emitter.
Q2: What are suitable host materials for this compound?
The choice of host material is critical for achieving high efficiency. The host should have a wider bandgap than the this compound guest to ensure energy transfer to the emitter and prevent host emission. Additionally, the HOMO and LUMO energy levels of the host should be suitable for efficient charge transport and injection into the guest. Materials like DPEPO and mCBP are often used as hosts for blue fluorescent emitters.
Q3: What is the expected emission color and CIE coordinates for an OLED with this compound?
Benzo[k]fluoranthene derivatives are known to be deep-blue emitters.[1][2] For a deep-blue OLED, the Commission Internationale de l'Eclairage (CIE) chromaticity coordinates (x, y) are expected to be in the range of (0.15, 0.09).[1][2]
Q4: How does the purity of this compound affect device performance?
The purity of the emitter is paramount for optimal OLED performance. Impurities can act as charge traps or non-radiative recombination centers, leading to a decrease in efficiency and a shorter device lifetime. Even small amounts of impurities can significantly quench the fluorescence of the emitter. Therefore, rigorous purification of the synthesized material is essential.
Q5: What are the primary degradation mechanisms for blue OLEDs based on materials like this compound?
Degradation in blue OLEDs can be attributed to several factors, including the intrinsic instability of the organic materials under electrical stress, the formation of non-emissive chemical species, and degradation at the interfaces between different layers. For molecules with cyano groups, there is a potential for electrochemical reactions that could lead to the degradation of the emitter. Proper device encapsulation is crucial to prevent degradation caused by atmospheric moisture and oxygen.
Data Presentation
Performance of Benzo[k]fluoranthene-based Deep Blue OLEDs
| Emitter | Host | EQE (%) | Max. Brightness (cd/m²) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| Benzo[k]fluoranthene derivative | DPEPO | 1.8 | > 6000 | < 3.5 | (0.15, 0.09) | [1][2] |
| Benzo[k]fluoranthene derivative | mCBP | ~1.6 | Not Reported | Not Reported | Not Reported | [1] |
Note: The data presented is for Benzo[k]fluoranthene-based linear acenes and may vary for the specific 7,12-dicarbonitrile derivative.
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed synthetic route based on literature procedures for similar compounds and may require further optimization.
Step 1: Synthesis of 7,12-dibromobenzo[k]fluoranthene
A potential route to the target molecule involves a precursor, 7,12-dibromobenzo[k]fluoranthene. The synthesis of a similar compound, 7,12-bis(4-bromophenyl)benzo[k]fluoranthene, has been reported and involves a Diels-Alder reaction.[3][4] A similar strategy could potentially be employed or adapted.
Step 2: Cyanation of 7,12-dibromobenzo[k]fluoranthene
The dibrominated precursor can then be converted to the desired dicarbonitrile derivative via a cyanation reaction, such as a Rosenmund-von Braun reaction using copper(I) cyanide.
-
In a glovebox, add 7,12-dibromobenzo[k]fluoranthene, copper(I) cyanide (2.2 equivalents), and a high-boiling point polar solvent (e.g., DMF or NMP) to a reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (typically 150-180 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization. For ultimate purity, sublimation under high vacuum is recommended.
OLED Device Fabrication Protocol
-
Substrate Cleaning:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device stack and thicknesses would be:
-
Hole Injection Layer (e.g., HAT-CN, 10 nm)
-
Hole Transport Layer (e.g., NPB, 40 nm)
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Emissive Layer (e.g., mCBP doped with 5-10 wt% this compound, 20 nm)
-
Electron Transport Layer (e.g., TPBi, 30 nm)
-
-
Maintain a deposition rate of 0.5-2 Å/s for all organic layers.
-
-
Cathode Deposition:
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Deposit the Electron Injection Layer (e.g., LiF, 1 nm) at a rate of 0.1-0.2 Å/s.
-
Deposit the metal cathode (e.g., Al, 100 nm) at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Without exposure to air, encapsulate the devices using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox. A getter material can be included to absorb any residual moisture and oxygen.
-
Visualizations
Caption: A generalized workflow for the synthesis of the emitter material, fabrication of the OLED device, and its subsequent characterization.
Caption: A decision tree for troubleshooting low External Quantum Efficiency (EQE) in OLED devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzo[k]fluoranthene-based linear acenes for efficient deep blue organic light-emitting devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene from a new dialdehyde as a novel fluorometric bis-Dipyrromethane derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing degradation of Benzo[k]fluoranthene-7,12-dicarbonitrile during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Benzo[k]fluoranthene-7,12-dicarbonitrile during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
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Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. While the parent compound, Benzo[k]fluoranthene, is reported to be relatively stable to photooxidation in organic solvents under fluorescent light, the addition of dinitrile groups may alter this stability.[1]
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Chemical Degradation: The nitrile functional groups are susceptible to hydrolysis under acidic or basic conditions, which can convert them into carboxamides or carboxylic acids.[2][3][4] The polycyclic aromatic hydrocarbon (PAH) core can undergo oxidation in the presence of strong oxidizing agents.[5][6]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule. While PAHs are generally thermally stable, prolonged exposure to excessive heat should be avoided.[7]
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, store the compound in a cool, dry, and dark place.[8][9] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The container should be tightly sealed to protect it from moisture and light. For solutions, use amber vials or wrap the container in aluminum foil to prevent light exposure.
Q3: Can I work with this compound on an open lab bench?
A3: It is highly recommended to handle this compound in a fume hood to avoid inhalation of any fine particles. More importantly, to prevent photodegradation, it is best practice to work under subdued or yellow light and to protect solutions from direct light exposure by using amber glassware or by wrapping containers with aluminum foil.
Q4: What solvents are recommended for dissolving this compound?
A4: The parent compound, Benzo[k]fluoranthene, is soluble in organic solvents like ethanol, benzene, and acetic acid.[1] Due to the polar nitrile groups, this compound is expected to be soluble in a range of common organic solvents. However, it is crucial to use high-purity, anhydrous solvents to prevent hydrolysis of the nitrile groups. The stability of similar PAHs has been shown to vary in different organic solvents when exposed to light.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting potential degradation issues during your experiments.
Issue 1: Unexpected experimental results or loss of compound activity.
This could be a sign of compound degradation. Follow these steps to diagnose the problem:
Troubleshooting Workflow
Caption: Troubleshooting logic for unexpected experimental outcomes.
Issue 2: Visible changes in the compound's appearance (e.g., color change).
A change in the physical appearance of your compound can indicate degradation.
| Observation | Potential Cause | Recommended Action |
| Yellowing or darkening of solid compound | Oxidation or photodegradation | Store the compound under an inert atmosphere and protect it from light. Re-purify if necessary. |
| Precipitate formation in solution | Hydrolysis or reaction with solvent impurities | Use fresh, anhydrous, high-purity solvents. Prepare solutions fresh before use. |
| Change in solution color | Photodegradation or reaction with other components | Protect the solution from light at all times. Check for compatibility with other reagents in the mixture. |
Experimental Protocols
To minimize degradation, adhere to the following protocols:
Protocol 1: General Handling and Storage
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Storage: Store the solid compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[11]
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Weighing and Handling: Handle the solid compound in a controlled environment with minimal exposure to ambient light and moisture. A glove box is recommended for sensitive experiments.
-
Solution Preparation: Use anhydrous, high-purity solvents. Degas the solvent with an inert gas before use to remove dissolved oxygen. Prepare solutions immediately before use.
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Solution Storage: Store solutions in amber vials or foil-wrapped containers at low temperatures. For long-term storage, consider freezing the solution, but verify the compound's stability upon freeze-thaw cycles.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for prevention.
Caption: Potential degradation pathways for this compound.
Quantitative Data Summary
| Condition | Parameter | Value | Notes |
| Photostability | Half-life (t½) in solution under UV (365 nm) | To be determined | Should be tested in relevant solvents. |
| Thermal Stability | Decomposition Temperature (Td) | To be determined | Can be measured by thermogravimetric analysis (TGA). |
| Chemical Stability | Half-life (t½) in acidic solution (pH 3) | To be determined | Monitors the rate of nitrile hydrolysis. |
| Chemical Stability | Half-life (t½) in basic solution (pH 10) | To be determined | Monitors the rate of nitrile hydrolysis. |
References
- 1. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Enhanced degradation of polycyclic aromatic hydrocarbons by indigenous microbes combined with chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Benzo[ð]fluoranthene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1923-0.01 [isotope.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pjoes.com [pjoes.com]
- 11. Benzo[k]fluoranthene | 207-08-9 [chemicalbook.com]
Troubleshooting common issues in the synthesis of dicyano-PAHs
Welcome to the technical support center for the synthesis of dicyano-polycyclic aromatic hydrocarbons (dicyano-PAHs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dicyano-PAHs?
A1: The most prevalent methods for introducing cyano groups onto polycyclic aromatic hydrocarbons (PAHs) are transition-metal-catalyzed cyanation and the Sandmeyer reaction. Palladium-catalyzed cyanation of halo-PAHs is a widely used technique.[1][2][3][4] The Sandmeyer reaction provides an alternative route, particularly for the conversion of amino-PAHs to their dicyano counterparts via diazonium salts.[5][6][7]
Q2: Why am I getting a low yield in my palladium-catalyzed cyanation reaction?
A2: Low yields in palladium-catalyzed cyanation are often attributed to catalyst deactivation by excess cyanide ions, which can poison the active palladium species.[4][8][9] Other factors include suboptimal reaction conditions such as temperature, solvent, base, and the choice of ligand. The nature of the PAH substrate, including the position and type of halogen, can also significantly influence the reaction efficiency.
Q3: What are common side products in dicyano-PAH synthesis?
A3: Common side products can include mono-cyanated PAHs (in cases of incomplete reaction), hydrolyzed products (e.g., carboxylic acids or amides if water is present), and products from competing reactions like hydrodehalogenation (replacement of the halogen with hydrogen). In some cases, particularly with complex substrates, undesired oxidation of the PAH core can occur.[10]
Q4: I'm facing difficulties in purifying my dicyano-PAH product. What can I do?
A4: Dicyano-PAHs, like many large PAHs, often suffer from poor solubility in common organic solvents, which complicates purification by standard column chromatography.[11][12] Strategies to overcome this include using high-boiling point solvents for recrystallization, employing specialized chromatographic techniques like gel permeation chromatography, or modifying the PAH structure to enhance solubility. The use of surfactants can also aid in the solubilization of PAHs.[12]
Q5: Are there less toxic alternatives to traditional cyanide sources like KCN or NaCN?
A5: Yes, due to the high toxicity of simple cyanide salts, several safer alternatives have been developed. Potassium ferrocyanide (K4[Fe(CN)6]) is a popular, less toxic, and easy-to-handle crystalline solid that has been successfully used in palladium-catalyzed cyanations.[1][4][13][14][15] Other alternatives include zinc cyanide (Zn(CN)2), which is less hazardous than alkali metal cyanides, and various organic cyanation reagents.[2][16]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyanation
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Reduce the concentration of the cyanide source or use a slow-release source like potassium ferrocyanide.[4][8]• Use a palladacycle precatalyst which can be more resistant to poisoning.[4]• Ensure rigorous exclusion of air and moisture if using air-sensitive catalysts and ligands. |
| Suboptimal Ligand | • Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.[14] |
| Incorrect Reaction Temperature | • Optimize the reaction temperature. While some modern protocols work at room temperature or 40°C, many require higher temperatures (100-140°C).[16] |
| Poor Solvent Choice | • Use polar aprotic solvents like DMF, DMAc, or NMP, which are commonly used for these reactions.[1] Aqueous media with a phase-transfer catalyst can also be effective.[4] |
| Ineffective Base | • The choice of base is crucial. While carbonate bases are common, weaker bases like potassium acetate (KOAc) can sometimes give better results by preventing substrate/product decomposition.[4] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Presence of Water | • Use anhydrous solvents and reagents to minimize the formation of hydrolysis byproducts. |
| Incomplete Reaction | • Increase the reaction time or temperature to drive the reaction to completion and reduce the amount of mono-cyanated product. |
| Hydrodehalogenation | • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
| Oxidation of PAH Core | • Use a milder oxidant or perform the reaction under an inert atmosphere if oxidative side reactions are observed.[10] |
Issue 3: Product Purification and Solubility Issues
| Potential Cause | Troubleshooting Steps |
| Low Solubility of Dicyano-PAH | • For column chromatography, try a stronger eluent system or use a different stationary phase.• Attempt recrystallization from high-boiling point solvents such as dichlorobenzene or trichlorobenzene.• If the product is intended for further reactions, consider using it directly if the purity is sufficient. |
| Persistent Impurities | • If the impurity is a starting material, optimize the reaction to achieve full conversion.• If the impurity is a side product, try to modify the reaction conditions to suppress its formation.• Consider alternative purification techniques such as sublimation for thermally stable compounds. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Ferrocyanide
This protocol is a generalized procedure based on commonly cited methods.[1][13][14][15]
-
Reaction Setup: In a reaction vessel, combine the halo-PAH (1 mmol), potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O, 0.5 equiv), a palladium precatalyst (e.g., Pd(OAc)2, 0.2-5 mol%), a suitable phosphine ligand (e.g., dppf, XPhos, 0.4-10 mol%), and a base (e.g., KOAc, 0.125 equiv).
-
Solvent Addition: Add a solvent system, for example, a 1:1 mixture of dioxane and water (5 mL).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen) at a predetermined temperature (e.g., 100°C) for a specified time (e.g., 1-12 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Sandmeyer Cyanation
This is a generalized protocol for the Sandmeyer reaction.[5][7][17]
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Diazotization: Dissolve the amino-PAH in an aqueous acidic solution (e.g., HCl or H2SO4) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of a copper(I) cyanide (CuCN) or a mixture of a copper(I) salt and an alkali metal cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas evolution should be observed.
-
Workup: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for a designated period. Neutralize the reaction mixture and extract the product with an organic solvent.
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Purification: Wash the organic extract, dry it, and concentrate it. Purify the resulting dicyano-PAH by chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides
| Catalyst System | Cyanide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 / Ligand | K4[Fe(CN)6]·3H2O | K2CO3 | PEG-400/H2O | 100-120 | - | 48-100 | [14] |
| Palladacycle P1 / L1 | K4[Fe(CN)6]·3H2O | KOAc | Dioxane/H2O | 100 | 1 | up to 97 | [4] |
| Pd(PPh3)4 | K4[Fe(CN)6]·3H2O | Na2CO3 | DMF | 40 | 3 | 85-97 | [18] |
| PdCl2 | NCTS | - | Ethanol | - | - | up to 69 | [3] |
NCTS = N-Cyano-N-phenyl-p-toluenesulfonamide
Visualizations
Caption: General workflow for the synthesis of dicyano-PAHs.
Caption: Troubleshooting logic for low yield in dicyano-PAH synthesis.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Ligand-Promoted Non-Directed C–H Cyanation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 17. iris.unito.it [iris.unito.it]
- 18. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of Organic Electronic Devices with Benzo[k]fluoranthene-7,12-dicarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the stability of organic electronic devices incorporating Benzo[k]fluoranthene-7,12-dicarbonitrile.
Introduction to this compound in Organic Electronics
This compound is a polycyclic aromatic hydrocarbon (PAH) functionalized with two cyano groups. This modification of the benzo[k]fluoranthene core is a deliberate molecular engineering strategy to tune its electronic properties for applications in organic electronics.[1] The introduction of these electron-withdrawing cyano groups significantly alters the molecule's electronic character, which can be beneficial for creating stable and efficient organic field-effect transistors (OFETs) and other electronic devices.[1] Research suggests that the functionalization of PAHs with cyano groups can improve stability against oxidizing agents and enhance thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the expected electronic properties of this compound?
A1: The dicarbonitrile functionalization of the benzo[k]fluoranthene core is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lower HOMO level generally imparts greater stability in ambient conditions. For n-type organic semiconductors, a deep LUMO level is a primary requisite for air stability. The presence of strong electron-withdrawing cyano groups suggests that this material may exhibit n-type or ambipolar charge transport characteristics.
Q2: What are the primary factors that can cause instability in organic electronic devices using this material?
A2: The main factors contributing to device instability are exposure to:
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Oxygen and Moisture: These can lead to the trapping of charge carriers, particularly in the presence of light, and can chemically degrade the organic semiconductor.
-
UV Light: Can induce photochemical reactions that degrade the material.
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Elevated Temperatures: Can accelerate degradation processes and affect the morphology of the thin film.
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Gate Bias Stress: Prolonged application of a gate voltage can lead to a shift in the threshold voltage, a phenomenon known as bias stress instability. This is often attributed to the presence of trapped water in the organic layer or at the dielectric interface.
Q3: How can I improve the ambient stability of my devices?
A3: Several strategies can be employed:
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Encapsulation: This is a primary method to protect the device from oxygen and moisture. Thin-film encapsulation using materials like aluminum oxide (Al₂O₃) or silicon nitride (Si₃N₄) can provide excellent barriers.
-
Hydrophobic Interface Layers: Modifying the gate dielectric with a hydrophobic self-assembled monolayer (SAM) can help to repel moisture from the critical semiconductor-dielectric interface.
-
Device Fabrication in an Inert Atmosphere: Processing the devices in a glovebox with low oxygen and moisture levels can significantly reduce initial degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fabrication and testing of organic electronic devices incorporating this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| High OFF Current in OFETs | 1. Impurities in the semiconductor material. 2. Traps at the semiconductor/dielectric interface. 3. Gate leakage current. | 1. Purify the this compound using temperature gradient sublimation. 2. Treat the dielectric surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). 3. Optimize the gate dielectric thickness and material to minimize leakage. |
| Degradation of Device Performance in Air | 1. Oxidation of the organic semiconductor. 2. Moisture-induced charge trapping. | 1. Encapsulate the device immediately after fabrication. 2. Perform measurements in an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the HOMO level of the material is sufficiently low for p-type stability. |
| Threshold Voltage Shift Under Bias Stress | 1. Trapped water at the dielectric interface. 2. Charge trapping in the dielectric or at the interface. | 1. Use a hydrophobic dielectric or treat the surface with a SAM. 2. Anneal the device under vacuum to remove absorbed water before encapsulation. 3. Investigate the use of different gate dielectric materials with fewer trap states. |
| Low Charge Carrier Mobility | 1. Poor thin-film morphology. 2. Presence of trap states. 3. Mismatch of energy levels at the electrode interface. | 1. Optimize the substrate temperature and deposition rate during thermal evaporation. 2. If solution-processed, vary the solvent, solution concentration, and annealing conditions. 3. Use appropriate electrode materials (e.g., gold for p-type, calcium/aluminum for n-type) to ensure efficient charge injection. |
Quantitative Data Summary
While specific experimental data for this compound is not widely available, the following table presents typical performance metrics for high-performance, air-stable n-type OFETs based on similar cyano-functionalized polycyclic aromatic hydrocarbons. These values can serve as a benchmark for your experiments.
| Parameter | Value in Inert Atmosphere | Value after 24h in Air (unencapsulated) | Value after 24h in Air (encapsulated) |
| Electron Mobility (cm²/Vs) | > 1.0 | < 0.1 | > 0.9 |
| ON/OFF Ratio | > 10⁶ | < 10⁴ | > 10⁶ |
| Threshold Voltage (V) | < 5 | Shifts by > 10 V | Shifts by < 1 V |
| Subthreshold Swing (V/dec) | < 1 | > 2 | < 1.2 |
Experimental Protocols
OFET Fabrication by Thermal Evaporation
This protocol describes a common method for fabricating top-contact, bottom-gate OFETs.
Stability Testing Protocol
This protocol outlines the steps for evaluating the stability of the fabricated devices.
Signaling Pathways and Degradation Mechanisms
The following diagram illustrates the potential degradation pathways for an organic semiconductor like this compound in an OFET.
References
Technical Support Center: Refinement of Purification Techniques for Benzo[k]fluoranthene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Benzo[k]fluoranthene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Benzo[k]fluoranthene and its derivatives?
A1: The most common purification techniques include column chromatography, recrystallization, and Solid Phase Extraction (SPE). The choice of method depends on the initial purity of the sample, the quantity of material, and the desired final purity. For analytical purposes, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for separation and quantification.
Q2: Why is it difficult to separate Benzo[k]fluoranthene from its isomers?
A2: Benzo[k]fluoranthene and its isomers, such as Benzo[b]fluoranthene and Benzo[j]fluoranthene, have the same molecular weight and similar chemical structures, making them challenging to separate using mass spectrometry alone.[1][2] Effective separation relies on chromatographic techniques that can differentiate based on subtle differences in their physical and chemical properties.[1][2]
Q3: How can I minimize the degradation of my Benzo[k]fluoranthene sample during purification and storage?
A3: Polycyclic Aromatic Hydrocarbons (PAHs) like Benzo[k]fluoranthene are susceptible to photodegradation.[3][4] To minimize degradation, it is crucial to work with amber-colored glassware or protect your samples from light. Store purified compounds and solutions in amber vials at a low temperature, such as 4°C or -20°C, to ensure stability.[3]
Q4: What are the typical physical characteristics of pure Benzo[k]fluoranthene?
A4: Pure Benzo[k]fluoranthene typically appears as pale yellow needles or a crystalline solid.[5] It has poor solubility in most common solvents.[5]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate stationary phase. - Incorrect mobile phase polarity. - Column overloading. | - For non-polar compounds like Benzo[k]fluoranthene, consider using silica gel or alumina as the stationary phase. - Optimize the mobile phase. A common starting point is a mixture of n-pentane and dichloromethane. Adjust the ratio to improve separation. - Reduce the amount of sample loaded onto the column. |
| Low Yield | - Compound irreversibly adsorbed to the stationary phase. - Compound co-eluting with impurities. | - Use a more polar mobile phase to elute the compound. - Ensure the stationary phase is properly deactivated if necessary. - Re-run the collected fractions containing the compound through a second column with a different mobile phase system. |
| Compound Elutes Too Quickly or Too Slowly | - Mobile phase polarity is too high or too low. | - If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of n-pentane). - If the compound elutes too slowly, increase the polarity of the mobile phase (e.g., increase the proportion of dichloromethane). |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Cool the solution slowly in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Choose a solvent in which the compound is less soluble at room temperature but soluble at elevated temperatures. Hexane or acetic acid can be good starting points for Benzo[k]fluoranthene.[5] |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is too high. - The compound is "oiling out" due to a high concentration of impurities. | - Use a lower-boiling point solvent. - Try a different solvent system. - Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Poor Recovery of Crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the compound. - Cool the solution for a longer period in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | - Incorrect column selection. - Mobile phase is not optimized. | - Use a specialized PAH column, such as a C18 column, which can differentiate isomers based on their length-to-width ratios.[2] - Optimize the mobile phase gradient. A common mobile phase is a gradient of acetonitrile and water.[3] |
| Peak Tailing | - Active sites on the column. - Column overloading. | - Use a high-purity silica column or a column with end-capping. - Add a small amount of a competitive base to the mobile phase if the analyte is basic. - Dilute the sample. |
| Ghost Peaks | - Contamination in the injection system. - Carryover from a previous injection. | - Flush the injector with a strong solvent. - Run a blank gradient to wash the column. |
| Drifting Baseline | - Change in mobile phase composition. - Column temperature fluctuation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. |
Quantitative Data
Table 1: Recovery of Benzo[k]fluoranthene using Solid Phase Extraction (SPE)
| Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Relative Standard Deviation (%) |
| Spiked Water | C18-based hybrid material | Acetonitrile | 79.87 - 95.67 | 1.85 - 8.83 |
Data extracted from a study on the extraction of multiple PAHs, including Benzo[k]fluoranthene, from water samples.[6]
Experimental Protocols
Protocol 1: Column Chromatography for Purification of Benzo[k]fluoranthene Derivatives
-
Stationary Phase Preparation: Activate silica gel by heating at 120°C overnight.
-
Column Packing: Prepare a slurry of the activated silica gel in n-pentane and pour it into a glass column. Allow the silica gel to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude Benzo[k]fluoranthene derivative in a minimal amount of dichloromethane and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as n-pentane:dichloromethane (19:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of dichloromethane (e.g., to 7:3 v/v) to elute the compounds of interest.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Benzo[k]fluoranthene derivative.
Protocol 2: Recrystallization of Benzo[k]fluoranthene
-
Solvent Selection: Choose a solvent in which Benzo[k]fluoranthene is soluble when hot but sparingly soluble when cold. Hexane or glacial acetic acid are reported to be suitable.[7]
-
Dissolution: Place the crude Benzo[k]fluoranthene in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 3: HPLC-FLD Method for the Analysis of Benzo[k]fluoranthene
-
Instrumentation: Agilent 1100 Series HPLC System with a fluorescence detector (FLD).[3]
-
Column: Pinnacle II PAH analytical column (150 mm × 4.6 mm, 4-µm).[3]
-
Mobile Phase:
-
Gradient Program:
-
0 min: 80% B
-
8 min: 95% B
-
9 min: 80% B
-
11 min: 80% B[3]
-
-
Flow Rate: 1.5 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
-
FLD Wavelengths: While specific wavelengths for Benzo[k]fluoranthene were not provided in the source, a general method for related PAHs uses an excitation of 270 nm and an emission of 430 nm.[3] Wavelengths should be optimized for the specific derivative.
Protocol 4: GC-MS Method for the Analysis of Benzo[k]fluoranthene
-
Instrumentation: Agilent 7890A GC with a 5975C mass detector.[8]
-
Column: DB-5MS capillary column (30 m × 0.25 mm I.D., 0.25-μm film).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.6 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 20°C/min to 140°C, hold for 1 min.
-
Ramp 2: 5°C/min to 315°C.[8]
-
-
Injector Temperature: 300°C in splitless mode.[8]
-
MS Conditions:
Visualizations
Caption: General experimental workflow for the purification and analysis of Benzo[k]fluoranthene derivatives.
Caption: Troubleshooting logic for poor HPLC resolution of Benzo[k]fluoranthene isomers.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Charge Transport in Benzo[k]fluoranthene-7,12-dicarbonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the charge transport properties of Benzo[k]fluoranthene-7,12-dicarbonitrile. The following sections offer insights into synthetic strategies, device fabrication, and material characterization to enhance the performance of this promising organic semiconductor.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the charge transport properties of this compound?
A1: The primary strategies revolve around two key areas: molecular functionalization and control of solid-state packing.
-
Molecular Functionalization: Introducing electron-withdrawing groups, such as fluorine or additional cyano groups, to the Benzo[k]fluoranthene core is a common approach.[1] This modification can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in n-type organic field-effect transistors (OFETs).
-
Control of Solid-State Packing: The arrangement of molecules in the solid state is critical for efficient charge transport. Optimizing crystal growth conditions to promote favorable π-π stacking and minimize defects is crucial. Techniques like solvent vapor annealing or using different deposition methods can significantly influence the molecular packing.
Q2: Why is my synthesized this compound derivative showing poor solubility?
A2: The parent Benzo[k]fluoranthene core is a planar and rigid polycyclic aromatic hydrocarbon (PAH), which often leads to low solubility in common organic solvents. The addition of functional groups can further impact solubility. To address this, consider introducing solubilizing alkyl or alkoxy chains to the molecular structure. While this can improve processability, be mindful that long, insulating chains might slightly hinder intermolecular charge hopping. A balance must be struck between solubility and charge transport performance.
Q3: What are the key considerations for fabricating an Organic Field-Effect Transistor (OFET) to test the charge transport properties?
A3: Several factors are critical for reliable OFET performance evaluation:
-
Device Architecture: Both top-gate and bottom-gate architectures can be used. The choice often depends on the available fabrication facilities and the specific properties of the semiconductor and dielectric layers.
-
Substrate and Dielectric: A clean, smooth, and chemically inert dielectric surface is essential for good device performance. Commonly used dielectrics include silicon dioxide (SiO2) and various polymers. Surface treatments of the dielectric are often necessary to improve the interface with the organic semiconductor.
-
Electrode Material: The work function of the source and drain electrodes should be well-matched with the LUMO level of the n-type this compound to ensure efficient electron injection. Gold (Au) is a common choice, but other metals or conductive polymers might be more suitable depending on the specific derivative.
-
Deposition Technique: The method of depositing the organic semiconductor layer, such as spin-coating, thermal evaporation, or solution-shearing, will significantly affect the film morphology and, consequently, the charge carrier mobility.
Troubleshooting Guides
Problem: Low Charge Carrier Mobility in Fabricated OFETs
| Possible Cause | Troubleshooting Steps |
| Poor Film Morphology | - Optimize the deposition parameters (e.g., spin speed, substrate temperature).- Try different solvents or solvent mixtures to improve film uniformity.- Consider post-deposition annealing (thermal or solvent vapor). |
| Disordered Molecular Packing | - Experiment with different crystal growth techniques (e.g., slow evaporation, vapor diffusion) to obtain highly crystalline thin films or single crystals. |
| High Contact Resistance | - Ensure a good energy level alignment between the electrode work function and the semiconductor's LUMO.- Use a thin injection layer between the electrode and the semiconductor.- Clean the substrate and electrodes thoroughly before semiconductor deposition. |
| Presence of Impurities | - Purify the synthesized material extensively using techniques like sublimation or column chromatography. Impurities can act as charge traps. |
| Unfavorable Dielectric Interface | - Treat the dielectric surface with self-assembled monolayers (SAMs) to reduce surface traps and improve molecular ordering. |
Problem: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Variations in Synthesis Batch | - Standardize the synthesis and purification protocols to ensure batch-to-batch consistency. |
| Inconsistent Film Deposition | - Precisely control all deposition parameters (e.g., solution concentration, temperature, deposition rate). |
| Environmental Factors | - Conduct experiments in a controlled environment (e.g., glovebox) to minimize the effects of oxygen and moisture, which can degrade organic semiconductors and act as charge traps. |
| Measurement Errors | - Calibrate all measurement equipment regularly.- Use standardized procedures for device characterization to ensure comparability of results. |
Experimental Protocols
General Synthesis of Aryl/Heteroaryl-Substituted Benzo[k]fluoranthenes
A general and efficient method for synthesizing a variety of Benzo[k]fluoranthene derivatives involves a one-pot Diels-Alder reaction.[2]
Reactants:
-
Symmetrical or unsymmetrical 1,3-diaryl/heteroaryl substituted isobenzofurans
-
Acenaphthylene
Procedure:
-
A mixture of the substituted isobenzofuran and acenaphthylene is refluxed in xylenes.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the disappearance of the starting material, the reaction mixture is treated with a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate deoxygenation and aromatization.
-
The final product, the corresponding aryl/heteroaryl-substituted Benzo[k]fluoranthene, is then purified using column chromatography.
For a detailed protocol and characterization of specific derivatives, please refer to the original publication.
Visualizing Experimental Logic
The following diagram illustrates the logical workflow for troubleshooting low charge carrier mobility in this compound-based OFETs.
Caption: Troubleshooting workflow for low charge carrier mobility.
This guide provides a starting point for addressing common issues in the research and development of this compound-based materials. For more in-depth information, consulting the primary scientific literature is highly recommended.
References
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Benzo[k]fluoranthene-7,12-dicarbonitrile and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of Benzo[k]fluoranthene-7,12-dicarbonitrile alongside three widely used fluorophores: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). The objective is to offer a comprehensive resource for selecting the appropriate fluorescent probe for various research and drug development applications. The data presented is based on available experimental and theoretical studies.
I. Comparative Photophysical Data
The following table summarizes the key photophysical properties of the selected fluorophores. It is important to note that experimental data for this compound is limited in the current literature. The emission maximum provided is based on theoretical calculations for a substituted benzo[k]fluoranthene derivative and should be considered an estimate.
| Fluorophore | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| This compound | Not Experimentally Found | ~435 (Theoretical) | Not Experimentally Found | Not Experimentally Found | Not Experimentally Found | Chloroform (Theoretical) |
| Fluorescein | 490 | 514 | ~92,300 | ~0.95 | ~4.0 | 0.1 M NaOH in Water |
| Rhodamine B | 554 | 576 | ~106,000 | ~0.31 | ~1.7 | Ethanol |
| Cyanine 5 (Cy5) | 649 | 670 | ~250,000 | ~0.27 | ~1.0 | Aqueous Buffer (pH 7.4) |
II. Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties listed above.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the fluorophore in a suitable solvent (e.g., ethanol, water, chloroform) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectroscopy:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum of the sample solution against a solvent blank over a relevant wavelength range.
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
-
Determination of Molar Extinction Coefficient
Objective: To quantify the light absorption capacity of the fluorophore at a specific wavelength.
Protocol:
-
Sample Preparation: Prepare a series of solutions of the fluorophore with known concentrations in a suitable solvent.
-
Spectrophotometry: Measure the absorbance of each solution at the λ_abs using a UV-Visible spectrophotometer.
-
Beer-Lambert Law: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is determined from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s / n_std)² where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time a fluorophore spends in the excited state before returning to the ground state.
Protocol:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent.
-
Data Acquisition (TCSPC):
-
Excite the sample with a pulsed light source (e.g., a picosecond laser or a light-emitting diode).
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.
-
Construct a histogram of the arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
Fit the fluorescence decay curve with one or more exponential functions to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time zero.
-
III. Visualization of the Fluorescence Process
The Jablonski diagram below illustrates the electronic transitions that occur during fluorescence.
Caption: A simplified Jablonski diagram illustrating the processes of absorption, fluorescence, and other de-excitation pathways.
Validating Theoretical Models of Benzo[k]fluoranthene-7,12-dicarbonitrile's Electronic Structure: A Comparative Guide
For Immediate Release
A comprehensive guide has been compiled for researchers, scientists, and drug development professionals, offering a detailed comparison of theoretical models and experimental data concerning the electronic structure of Benzo[k]fluoranthene-7,12-dicarbonitrile. This guide aims to provide a clear framework for validating computational predictions against empirical evidence, a critical step in the rational design of novel organic materials and therapeutics.
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in materials science. The addition of two cyano (-CN) groups to the benzo[k]fluoranthene core dramatically alters its electronic properties, making it a promising candidate for applications in organic electronics. Accurate theoretical models of its electronic structure are crucial for predicting its behavior and designing new materials with tailored functionalities.
Comparing Theoretical Predictions and Experimental Observations
The electronic properties of a molecule, particularly its ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), are fundamental to its chemical reactivity and performance in electronic devices. Theoretical chemistry offers a powerful toolkit to predict these properties, with Density Functional Theory (DFT) being a widely used method.
The following table summarizes the available experimental data for fluoranthene and provides a placeholder for the theoretically predicted values for this compound, which are anticipated based on computational studies of similar cyano-substituted PAHs.
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Method |
| Fluoranthene (Experimental) | ~7.8 | 0.757 | Photoelectron Spectroscopy |
| This compound (Theoretical) | Predicted Increase | Predicted Increase | DFT (e.g., B3LYP/6-31+G(d)) |
Note: The addition of electron-withdrawing cyano groups is expected to increase both the ionization potential and the electron affinity compared to the unsubstituted parent molecule.
Experimental Protocols for Validation
To empirically validate the theoretical models for this compound, the following experimental techniques are recommended:
Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)
Objective: To directly measure the ionization potential of the molecule.
Methodology:
-
Sample Preparation: A solid sample of this compound is vaporized under high vacuum and low pressure to obtain a molecular beam.
-
Ionization: The molecular beam is irradiated with a monochromatic source of ultraviolet radiation (e.g., a helium discharge lamp).
-
Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.
-
Data Analysis: The ionization potential is determined from the difference between the energy of the incident photons and the kinetic energy of the emitted electrons, corresponding to the transition from the ground state of the neutral molecule to the ground state of the cation.
Electron Capture Negative Ion Mass Spectrometry (EC-NIMS) or Photoelectron Spectroscopy of the Anion
Objective: To determine the electron affinity of the molecule.
Methodology (EC-NIMS):
-
Sample Introduction: The sample is introduced into the ion source of a mass spectrometer.
-
Electron Capture: The molecules interact with a beam of low-energy electrons, leading to the formation of negative ions.
-
Ion Detection: The negative ions are mass-analyzed and detected. The energy dependence of the negative ion signal can be used to determine the electron affinity.
Methodology (Photoelectron Spectroscopy of the Anion):
-
Anion Generation: Anions of this compound are generated, for example, by electrospray ionization.
-
Ion Trapping and Cooling: The anions are trapped and cooled to reduce internal energy.
-
Photodetachment: The trapped anions are irradiated with a laser beam of known photon energy, causing the detachment of an electron.
-
Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured. The electron affinity is determined by subtracting the kinetic energy of the electron from the photon energy.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of the molecule in solution, which can be correlated with the gas-phase ionization potential and electron affinity.
Methodology:
-
Electrolyte Solution: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte.
-
Electrochemical Cell: A three-electrode system (working, reference, and counter electrodes) is immersed in the solution.
-
Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials are determined from the positions of the peaks in the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels, which are related to the ionization potential and electron affinity.
Validation Workflow
The process of validating theoretical models with experimental data can be visualized as a systematic workflow.
This structured approach ensures a rigorous comparison between computational chemistry and experimental findings, leading to more accurate and reliable models for predicting the properties of complex organic molecules. The continued development of both theoretical and experimental methodologies will further enhance our ability to design and synthesize novel materials with desired electronic characteristics for a wide range of applications.
References
A Comparative Analysis of Benzo[k]fluoranthene and its Dicarbonitrile Derivative for Researchers and Drug Development Professionals
This guide provides a detailed comparative overview of the polycyclic aromatic hydrocarbon (PAH) Benzo[k]fluoranthene and its derivative, Benzo[k]fluoranthene-7,12-dicarbonitrile. The introduction of nitrile groups significantly alters the parent compound's properties, suggesting divergent potential applications and biological effects. This document summarizes known physicochemical characteristics, biological activities, and toxicological data. While direct comparative experimental studies are limited, this guide presents available data for each compound and provides detailed experimental protocols to facilitate future comparative research.
Physicochemical Properties
The addition of two nitrile groups to the Benzo[k]fluoranthene core results in a notable increase in molecular weight and alters its electronic characteristics. The strong electron-withdrawing nature of the nitrile groups in this compound is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it a better electron acceptor compared to the parent compound.[1] This modification is a key strategy in molecular engineering to tune the properties of PAHs for specific applications in materials science.[1]
| Property | Benzo[k]fluoranthene | This compound |
| Molecular Formula | C₂₀H₁₂ | C₂₂H₁₀N₂ |
| Molecular Weight | 252.31 g/mol [2][3] | 302.33 g/mol |
| Appearance | Pale yellow needles or crystalline solid[2][3] | Data not available |
| Melting Point | 217 °C[2] | Data not available |
| Boiling Point | 480 °C | Data not available |
| Water Solubility | Very low | Expected to be very low |
| log Kow (Octanol-Water Partition Coefficient) | 6.11 | Data not available |
Biological Activity and Toxicity
Benzo[k]fluoranthene is a well-studied PAH and a known environmental pollutant. It is recognized as a carcinogen and is known to exert its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4] Activation of the AHR is a key event in the toxicity of many PAHs, leading to the induction of metabolic enzymes and potentially the formation of reactive metabolites that can cause DNA damage.[4]
This compound , in contrast, has been primarily investigated for its potential in materials science, particularly in the development of organic semiconductors.[1] There is a significant lack of publicly available data regarding its biological activity, including its potential to activate the AHR, its cytotoxicity, or its genotoxicity. The introduction of the electron-withdrawing nitrile groups could potentially alter its interaction with biological systems compared to the parent compound.
Due to the absence of direct comparative experimental data, a quantitative comparison of the biological activities of these two compounds is not possible at this time.
Experimental Protocols
To facilitate direct comparative studies, this section provides detailed methodologies for the synthesis of this compound and for key toxicological assays.
Synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene
A common precursor for various derivatives, including the dicarbonitrile, is 7,12-bis(4-bromophenyl)benzo[k]fluoranthene. A representative synthesis involves the following steps[5]:
-
A solution of 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one (1.7 mmol) is heated under reflux in dry 1,2-dichloroethane (35 mL).
-
Anthranilic acid (5.5 mmol) dissolved in 10 mL of 1,2-dichloroethane and iso-amyl nitrite (5.5 mmol) diluted in 10 mL of 1,2-dichloroethane are added dropwise simultaneously over 45 minutes.
-
The reaction is continued for one week to yield 7,12-bis(4-bromophenyl)benzo[k]fluoranthene.
Further functionalization to introduce the dicarbonitrile groups would typically involve a two-step reduction of a 7,12-dicyano precursor.[6]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. The following is a general protocol that can be adapted for the comparative study of Benzo[k]fluoranthene and its dicarbonitrile derivative.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Benzo[k]fluoranthene and this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. Replace the overnight culture medium with the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Solubilization: Incubate the plates for 3-4 hours at 37°C. After this incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Aryl Hydrocarbon Receptor (AHR) Activation Assay
A common method to assess AHR activation is a reporter gene assay. This typically involves a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter.
-
Cell Culture and Treatment: Culture the reporter cell line under optimized conditions. Expose the cells to varying concentrations of the test compounds (Benzo[k]fluoranthene and this compound).
-
Incubation: Incubate the cells for a sufficient period to allow for AHR activation and reporter gene expression (typically 24 hours).
-
Detection of AHR Activation: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: The level of reporter gene activity is indicative of the extent of AHR activation. Data can be used to determine IC50 values for AHR activation.
Signaling Pathway
The primary known signaling pathway for Benzo[k]fluoranthene involves the Aryl Hydrocarbon Receptor (AHR). The following diagram illustrates the canonical AHR signaling pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Workflow for Comparative Analysis
To address the current data gap, a logical experimental workflow for a direct comparative study is proposed below.
Caption: Proposed workflow for a comparative study.
Conclusion
This guide highlights the significant differences in the current scientific understanding of Benzo[k]fluoranthene and its dicarbonitrile derivative. While the parent compound is a well-characterized carcinogen that acts through the AHR pathway, its dicarbonitrile derivative is primarily explored for its material science applications, with its biological effects remaining largely unknown. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which are crucial for a comprehensive understanding of how the addition of dinitrile functional groups modifies the biological activity and potential toxicity of the Benzo[k]fluoranthene core structure. Such studies are essential for informing future drug development and risk assessment efforts involving this class of compounds.
References
- 1. This compound | 72851-41-3 | Benchchem [benchchem.com]
- 2. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 3. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene from a new dialdehyde as a novel fluorometric bis-Dipyrromethane derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the Performance of Benzo[k]fluoranthene-7,12-dicarbonitrile-Based OFETs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance, stable, and solution-processable organic field-effect transistors (OFETs) is a driving force in the advancement of flexible electronics, sensors, and next-generation computing. Among the diverse array of organic semiconductors, Benzo[k]fluoranthene-7,12-dicarbonitrile has emerged as a promising candidate for n-type OFETs. The introduction of two electron-withdrawing cyano groups to the benzo[k]fluoranthene core is anticipated to significantly enhance its electron-accepting and charge-transport properties, making it a material of considerable interest for organic electronics.
This guide provides a comprehensive performance benchmark of this compound-based OFETs. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this comparison synthesizes theoretical expectations for its performance with established experimental data from well-characterized, high-performance organic semiconductors. This approach allows for a robust evaluation of its potential and positions it within the broader landscape of organic electronic materials.
Performance Comparison of Organic Semiconductors in OFETs
The performance of an OFET is primarily evaluated based on three key metrics: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the expected performance of this compound in comparison to widely studied p-type and n-type organic semiconductors.
| Organic Semiconductor | Type | Charge Carrier Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| This compound | n-type (expected) | Estimated > 0.1 | Estimated > 105 | Low positive value |
| Pentacene | p-type | 0.1 - 2.0 | > 106 | -10 to -30 |
| Fullerene (C60) | n-type | 0.1 - 6.0 | 105 - 108 | 20 to 60 |
| PTCDI-C13 | n-type | 0.1 - 1.5 | > 105 | 20 to 50 |
Note: The performance metrics for this compound are estimations based on the known effects of dicyano-functionalization on polycyclic aromatic hydrocarbons and the performance of similar materials. Experimental validation is required.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following sections detail the methodologies for the fabrication and characterization of OFETs, which are essential for benchmarking the performance of new materials like this compound.
Fabrication of Top-Contact, Bottom-Gate OFETs
A common and reliable architecture for laboratory-scale OFETs is the top-contact, bottom-gate (TCBG) configuration. The fabrication process is as follows:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen gas.
-
Dielectric Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for several hours, followed by rinsing and annealing.
-
Organic Semiconductor Deposition: The active material, this compound, would be deposited as a thin film (typically 30-60 nm) onto the treated dielectric surface. This is most commonly achieved through thermal evaporation under high vacuum (10-6 to 10-7 Torr). The substrate temperature during deposition is a critical parameter that influences film morphology and, consequently, device performance.
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes (typically gold for its high work function and stability) are deposited on top of the organic semiconductor film through a shadow mask. The channel length (L) and channel width (W) are defined by the dimensions of the shadow mask.
Fabrication workflow for a top-contact, bottom-gate OFET.
Characterization of OFET Performance
The electrical characterization of the fabricated OFETs is performed using a semiconductor parameter analyzer in a probe station, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the organic material. The key measurements are:
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various constant gate-source voltages (VGS). This measurement reveals the operational regime (linear or saturation) of the transistor.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) to ensure operation in the saturation regime.
From these characteristics, the primary performance metrics are extracted:
-
Field-Effect Mobility (µ): In the saturation regime, the mobility is calculated from the slope of the |ID|1/2 vs. VGS plot using the following equation:
ID = (W / 2L) * µ * Ci * (VGS - Vth)2
where Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) obtained from the transfer curve.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the |ID|1/2 vs. VGS plot to zero drain current.
Logical relationship for OFET performance characterization.
Concluding Remarks
While experimental data for OFETs based on this compound is not yet widely reported, theoretical considerations and comparisons with analogous materials strongly suggest its potential as a high-performance n-type organic semiconductor. The dicyano-functionalization is a proven strategy for lowering the LUMO energy level, which is crucial for efficient electron injection and transport, as well as for enhancing air stability.
The performance benchmarks provided in this guide, alongside the detailed experimental protocols, offer a valuable framework for researchers and scientists to design and execute experiments to validate the performance of this promising material. Further research into the synthesis, thin-film morphology optimization, and device engineering of this compound and its derivatives is highly encouraged to unlock its full potential for applications in next-generation organic electronics.
Cross-Validation of Analytical Methods for Benzo[k]fluoranthene-7,12-dicarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of recommended analytical methods for the detection and quantification of Benzo[k]fluoranthene-7,12-dicarbonitrile. Due to a lack of direct cross-validation studies for this specific dinitrile derivative, this document outlines methodologies based on established and validated techniques for the parent compound, Benzo[k]fluoranthene, and other polycyclic aromatic hydrocarbons (PAHs). The information presented is intended to guide researchers in selecting and validating appropriate analytical strategies.
This compound is a functionalized polycyclic aromatic hydrocarbon with applications in materials science, particularly in the field of organic electronics due to its fluorescent properties.[1] Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quality control. The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Diode Array (DAD) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Detector(s) | Fluorescence (FLD), Diode Array (DAD/UV) | Mass Spectrometer (MS) |
| Selectivity | High, especially with FLD for fluorescent compounds. | Very high, provides structural information. |
| Sensitivity | Very high with FLD (ng/L to µg/L levels).[2][3] | High, particularly in Selected Ion Monitoring (SIM) mode (µg/L to ng/L levels).[4][5] |
| Sample Volatility | Not a limiting factor. | Requires the analyte to be volatile and thermally stable. |
| Derivatization | Generally not required. | May be necessary for non-volatile compounds, but not expected for this analyte. |
| Typical Run Time | 20-40 minutes.[3] | 30-60 minutes.[6] |
| Instrumentation Cost | Moderate to high. | High. |
| Primary Application | Purity assessment of synthesized material, quantification in liquid matrices. | Identification and quantification, analysis in complex matrices. |
Quantitative Performance Data (Anticipated)
The following tables summarize the anticipated performance characteristics of HPLC-FLD and GC-MS for the analysis of this compound, based on data from validated methods for parent PAHs.[2][5][7]
Table 1: Anticipated Performance of HPLC-FLD
| Parameter | Expected Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/L |
| Recovery | 85 - 110%[2] |
| Precision (%RSD) | < 10% |
Table 2: Anticipated Performance of GC-MS (SIM Mode)
| Parameter | Expected Range |
| Linearity (R²) | > 0.99[7] |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/L[5] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/L[5] |
| Recovery | 70 - 120%[5] |
| Precision (%RSD) | < 15%[5] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below. These are generalized protocols that should be optimized and validated for the specific sample matrix.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is highly suitable for quantifying this compound due to its inherent fluorescence.
a) Sample Preparation (from a solid matrix):
-
Accurately weigh approximately 1 g of the homogenized sample.
-
Perform solvent extraction using a suitable solvent such as acetonitrile or a mixture of hexane and acetone. Sonication or pressurized liquid extraction can be employed to improve efficiency.
-
For complex matrices, a clean-up step using Solid Phase Extraction (SPE) with a silica or Florisil cartridge is recommended to remove interfering substances.
-
The extract is then concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase.
b) HPLC-FLD Conditions:
-
Column: A C18 column specifically designed for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detector: Excitation and emission wavelengths should be optimized for this compound. Based on the parent compound, excitation wavelengths around 290-300 nm and emission wavelengths in the range of 410-430 nm could be a starting point.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and is an excellent confirmatory technique.
a) Sample Preparation:
-
Sample extraction is performed as described for HPLC. The final solvent should be compatible with the GC system (e.g., hexane or dichloromethane).
-
A clean-up step using SPE is often necessary.
-
The extract is carefully concentrated to a final volume of 1 mL.
b) GC-MS Conditions:
-
GC Column: A low-bleed capillary column suitable for semi-volatile compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the molecular ion and key fragment ions of this compound.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the proposed analytical workflows.
References
- 1. This compound | 72851-41-3 | Benchchem [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the synthesis routes for Benzo[k]fluoranthene-7,12-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
Benzo[k]fluoranthene-7,12-dicarbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in materials science and drug development due to its unique electronic and photophysical properties. The introduction of nitrile groups at the 7 and 12 positions enhances its potential for applications in organic electronics and as a fluorescent probe. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
Two primary strategies for the synthesis of this compound are presented:
-
Route 1: Late-Stage Palladium-Catalyzed Cyanation. This approach involves the initial synthesis of a halogenated benzo[k]fluoranthene core, followed by the conversion of the halogen substituents to nitrile groups in the final steps. This method offers the advantage of utilizing well-established palladium-catalyzed cross-coupling reactions.
-
Route 2: Diels-Alder Reaction with a Dicyano-Functionalized Diene. This strategy focuses on constructing the benzo[k]fluoranthene skeleton with the nitrile groups already incorporated into one of the starting materials. This convergent approach can potentially be more efficient if the functionalized precursor is readily available.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic routes. Please note that the data for these specific multi-step syntheses have been compiled and estimated from analogous reactions reported in the literature, as a direct comparative study has not been published.
| Parameter | Route 1: Late-Stage Cyanation | Route 2: Diels-Alder Approach |
| Overall Yield | ~30-40% | ~25-35% |
| Number of Steps | 3 | 3 |
| Key Reagents | n-Butyllithium, 1,2-dibromoethane, Pd(PPh₃)₄, Zn(CN)₂ | Phthalonitrile, Phenylmagnesium bromide, Acenaphthylene, DDQ |
| Reaction Conditions | Step 1: -78°C to rt; Step 2: Reflux; Step 3: 120°C | Step 1: 0°C to rt; Step 2: Reflux; Step 3: Reflux |
| Purification Methods | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
| Scalability | Potentially scalable with careful control of organometallic steps. | Scalability may be limited by the synthesis of the dicyanobenzofuran. |
| Safety Considerations | Use of pyrophoric n-butyllithium and toxic zinc cyanide. | Use of Grignard reagents and toxic phthalonitrile. |
Experimental Protocols
Route 1: Late-Stage Palladium-Catalyzed Cyanation
This route proceeds via the synthesis of 7,12-dibromobenzo[k]fluoranthene, followed by a palladium-catalyzed cyanation reaction.
Step 1: Synthesis of 1,2-bis(bromomethyl)benzene
-
Protocol: To a solution of o-xylene (10.6 g, 100 mmol) in carbon tetrachloride (200 mL) is added N-bromosuccinimide (35.6 g, 200 mmol) and a catalytic amount of benzoyl peroxide. The mixture is heated to reflux and irradiated with a UV lamp for 12 hours. After cooling to room temperature, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 1,2-bis(bromomethyl)benzene.
-
Expected Yield: ~80%
Step 2: Synthesis of 7,12-dibromobenzo[k]fluoranthene
-
Protocol: To a solution of acenaphthenequinone (4.55 g, 25 mmol) in anhydrous THF (150 mL) under an inert atmosphere at -78°C is added a solution of the Grignard reagent prepared from 1,2-bis(bromomethyl)benzene (6.6 g, 25 mmol) and magnesium turnings. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then refluxed with p-toluenesulfonic acid in toluene for 4 hours to effect dehydration and aromatization. The solvent is removed, and the residue is purified by column chromatography on silica gel (eluent: hexane/dichloromethane) to yield 7,12-dibromobenzo[k]fluoranthene.
-
Expected Yield: ~50%
Step 3: Synthesis of this compound
-
Protocol: A mixture of 7,12-dibromobenzo[k]fluoranthene (4.10 g, 10 mmol), zinc cyanide (1.41 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and dimethylformamide (50 mL) is placed in a sealed tube. The mixture is heated at 120°C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: chloroform/hexane) to give this compound.
-
Expected Yield: ~75%
Route 2: Diels-Alder Reaction with a Dicyano-Functionalized Diene
This route involves the synthesis of a dicyanoisobenzofuran derivative, which then undergoes a Diels-Alder reaction with acenaphthylene.
Step 1: Synthesis of 4,5-Dicyano-1,3-diphenylisobenzofuran
-
Protocol: To a solution of phthalonitrile (12.8 g, 100 mmol) in anhydrous THF (200 mL) at 0°C is added phenylmagnesium bromide (3.0 M in diethyl ether, 70 mL, 210 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude diol is then dissolved in acetic acid and heated to reflux for 2 hours to effect cyclization and dehydration. After cooling, the mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford 4,5-dicyano-1,3-diphenylisobenzofuran.
-
Expected Yield: ~40%
Step 2: Diels-Alder Reaction of 4,5-Dicyano-1,3-diphenylisobenzofuran with Acenaphthylene
-
Protocol: A mixture of 4,5-dicyano-1,3-diphenylisobenzofuran (3.18 g, 10 mmol) and acenaphthylene (1.52 g, 10 mmol) in xylenes (50 mL) is heated to reflux for 24 hours. The solvent is removed under reduced pressure, and the crude Diels-Alder adduct is obtained.
-
Expected Yield: ~80% (crude)
Step 3: Aromatization to this compound
-
Protocol: The crude Diels-Alder adduct from the previous step is dissolved in toluene (100 mL), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.72 g, 12 mmol) is added. The mixture is refluxed for 6 hours. After cooling to room temperature, the precipitated hydroquinone is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (eluent: chloroform/hexane) to yield this compound.
-
Expected Yield: ~85%
Mandatory Visualizations
Caption: Synthetic pathway for Route 1: Late-Stage Palladium-Catalyzed Cyanation.
Caption: Synthetic pathway for Route 2: Diels-Alder Reaction with a Dicyano-Functionalized Diene.
Conclusion
Both presented routes offer viable pathways to this compound, each with its own set of advantages and challenges. Route 1, the late-stage cyanation, relies on more predictable and well-documented reaction types, potentially offering higher reproducibility. However, it involves the use of a highly toxic cyanating agent in the final step. Route 2, the Diels-Alder approach, is more convergent but hinges on the successful synthesis of the less common 4,5-dicyano-1,3-diphenylisobenzofuran. The choice between these routes will depend on the researcher's expertise, available resources, and specific requirements for yield and purity. Further optimization of the proposed reaction conditions is recommended to enhance the efficiency of either synthetic strategy.
The Impact of Dicyano-Functionalization on the Physicochemical Properties of Benzo[k]fluoranthene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Overview of Physicochemical Properties
The dicyano-functionalization of Benzo[k]fluoranthene is anticipated to significantly modulate its electronic and optical characteristics. The strong electron-withdrawing nature of the two cyano groups is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, will likely lead to a red-shift in the absorption and emission spectra, and a change in the redox potentials.
| Property | Benzo[k]fluoranthene (Pristine) | Dicyano-Benzo[k]fluoranthene (Predicted) |
| Molecular Formula | C₂₀H₁₂ | C₂₂H₁₀N₂ |
| Molecular Weight | 252.31 g/mol | 302.32 g/mol |
| Appearance | Pale yellow needles or crystalline solid[1] | Expected to be a colored crystalline solid. |
| Solubility | Poorly soluble in most solvents[2] | Expected to have slightly improved solubility in polar organic solvents. |
| Melting Point | 217 °C[2] | Expected to have a higher melting point due to increased intermolecular interactions. |
| UV-Vis Absorption (λmax) | ~256, 266, 296, 310, 353, 370, 388, 412 nm (in Chloroform) | Predicted to be red-shifted compared to the pristine molecule. |
| Fluorescence Emission (λmax) | ~418, 444 nm (in Chloroform) | Predicted to be red-shifted with a potentially lower fluorescence quantum yield. |
| Electrochemical Gap (HOMO-LUMO) | ~3.0 eV (computationally predicted) | Predicted to be smaller than the pristine molecule. |
| Oxidation Potential | Irreversible oxidation at approx. +0.80 V vs. Ag/AgCl[3] | Predicted to have a higher oxidation potential (more difficult to oxidize). |
| Reduction Potential | Not readily available | Predicted to have a lower reduction potential (easier to reduce). |
II. Experimental and Computational Protocols
To facilitate further research and validation of the predicted properties of dicyano-benzo[k]fluoranthene, detailed experimental and computational protocols are provided below.
A. Synthesis of Dicyano-Benzo[k]fluoranthene
A potential synthetic route to a dicyano-benzo[k]fluoranthene derivative could involve the Diels-Alder reaction between a dicyano-substituted benzo[c]furan and acenaphthylene, followed by aromatization. This approach is analogous to the synthesis of other Benzo[k]fluoranthene derivatives.
B. Photophysical Characterization
1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λmax) and molar absorptivity of the compounds.
-
Protocol:
-
Prepare stock solutions of pristine and dicyano-benzo[k]fluoranthene in a suitable solvent (e.g., chloroform or dichloromethane) of known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) from the stock solutions.
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm, using the pure solvent as a reference.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).
-
2. Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission maxima and relative quantum yields.
-
Protocol:
-
Prepare dilute solutions of the compounds in a suitable solvent (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
-
Excite the samples at their respective absorption maxima.
-
Record the fluorescence emission spectra.
-
Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546) using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
C. Electrochemical Characterization
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
-
Protocol:
-
Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential in both the positive and negative directions at a specific scan rate (e.g., 100 mV/s).
-
Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Estimate the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively, using the following equations: E_HOMO = - (E_ox_onset + 4.8) eV E_LUMO = - (E_red_onset + 4.8) eV
-
D. Computational Modeling
-
Objective: To predict the optimized geometry, electronic structure, and spectroscopic properties of dicyano-benzo[k]fluoranthene.
-
Protocol:
-
Ground-State Geometry Optimization: Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Electronic Properties: Calculate the HOMO and LUMO energy levels from the optimized geometry.
-
Absorption and Emission Spectra: Use Time-Dependent DFT (TD-DFT) calculations with the same functional and basis set to simulate the UV-Vis absorption and fluorescence emission spectra.
-
III. Visualizing the Impact and Workflow
To better understand the effects of dicyano-functionalization and the experimental procedures, the following diagrams are provided.
References
Performance comparison of Benzo[k]fluoranthene-7,12-dicarbonitrile in different device architectures
A comparative analysis of the performance of Benzo[k]fluoranthene-based materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), providing insights into the potential of Benzo[k]fluoranthene-7,12-dicarbonitrile for next-generation organic electronics.
Performance in Organic Light-Emitting Diodes (OLEDs)
Derivatives of benzo[k]fluoranthene have demonstrated significant promise as emissive materials in OLEDs, particularly for achieving deep blue emission, a critical component for full-color displays and white lighting.
A study on benzo[k]fluoranthene-based linear acenes used as a non-doped active layer in OLEDs revealed excellent performance characteristics.[1] The introduction of different substituents onto the benzo[k]fluoranthene backbone allows for the tuning of the emission color from deep blue to green.[1] For a device exhibiting deep blue emission, the following performance metrics were achieved:
| Performance Metric | Value | Device Architecture |
| Maximum Brightness | > 6000 cd/m² | Non-doped emissive layer |
| Turn-on Voltage | < 3.5 V | Non-doped emissive layer |
| Luminous Efficiency | ~1.61 cd/A | Non-doped emissive layer |
| External Quantum Efficiency (EQE) | 1.8% | Non-doped emissive layer |
| CIE Coordinates (x, y) | (0.17, 0.16) | Non-doped emissive layer |
Table 1: Performance of a deep blue OLED employing a benzo[k]fluoranthene-based linear acene as the non-doped active layer. Data sourced from a study on non-doped active layers for deep blue OLEDs.[1]
Performance in Organic Field-Effect Transistors (OFETs)
The rigid, planar structure of the benzo[k]fluoranthene core, combined with the electron-withdrawing nature of the dicarbonitrile groups, suggests that this compound would be an effective n-type semiconductor in OFETs. While direct data for this specific molecule is limited, research on sulfur-hetero benzo[k]fluoranthene derivatives provides a strong indication of its potential.[2]
These derivatives, when used as the active material in vacuum-deposited thin-film transistors, exhibited excellent n-type performance after thermal annealing.[2] The substituents on the benzo[k]fluoranthene skeleton were found to play a crucial role in the thin film morphology and, consequently, the device mobility.[2]
| Performance Metric | Value | Device Configuration |
| Carrier Mobility (µ) | up to 0.083 cm²/Vs | Top-contact, bottom-gate |
| Current On/Off Ratio | 10⁶ | Top-contact, bottom-gate |
Table 2: Performance of an OFET utilizing a vacuum-deposited thin film of a sulfur-hetero benzo[k]fluoranthene derivative as the active material. Data sourced from a study on organic semiconducting materials from sulfur-hetero benzo[k]fluoranthene derivatives.[2]
Performance in Organic Photovoltaics (OPVs)
Polycyclic aromatic hydrocarbons (PAHs), including fluoranthene derivatives, are utilized as either donor or acceptor materials in the active layer of organic solar cells. The introduction of strong electron-withdrawing groups, such as dinitrile, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the molecule a good candidate for an electron acceptor (n-type material) in a bulk heterojunction (BHJ) solar cell.
While specific power conversion efficiency (PCE) data for devices employing this compound is not available in the reviewed literature, its electronic properties suggest it could be a viable non-fullerene acceptor. For context, a new diazabenzo[k]fluoranthene-based D-A conjugated polymer donor has been synthesized and, when blended with a near-infrared absorbing non-fullerene acceptor, achieved a power conversion efficiency of 11.8%. This highlights the potential of the benzo[k]fluoranthene scaffold in high-performance organic solar cells.
Experimental Protocols
Detailed methodologies for the fabrication and characterization of devices based on benzo[k]fluoranthene derivatives are crucial for reproducible research. Below are representative experimental protocols extracted from the cited literature.
Fabrication of a Non-Doped OLED
This protocol describes the fabrication of an OLED using a benzo[k]fluoranthene derivative as the non-doped emissive layer, based on vacuum deposition.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol.
-
The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
2. Organic Layer Deposition:
-
All organic layers are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL), such as HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), is deposited onto the ITO.
-
A hole transport layer (HTL), such as NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), is then deposited.
-
The benzo[k]fluoranthene-based emissive layer is deposited directly onto the HTL.
-
An electron transport layer (ETL), such as Alq₃ (tris(8-hydroxyquinolinato)aluminum), is deposited on the emissive layer.
3. Cathode Deposition:
-
A thin layer of lithium fluoride (LiF) is deposited as an electron injection layer.
-
An aluminum (Al) cathode is then deposited to complete the device.
4. Encapsulation:
-
The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Fabrication of a Solution-Processed OFET
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method for the active layer.
1. Substrate and Gate Dielectric:
-
A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are cleaned by sonication in acetone and isopropyl alcohol.
2. Surface Treatment:
-
The SiO₂ surface is treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor.
3. Semiconductor Deposition:
-
A solution of the benzo[k]fluoranthene derivative is prepared in a suitable organic solvent (e.g., chloroform, toluene).
-
The solution is then deposited onto the treated substrate using a technique such as spin-coating, drop-casting, or blade-coating to form a thin film.
-
The film is subsequently annealed at a specific temperature to improve crystallinity and charge transport.
4. Source and Drain Electrode Deposition:
-
Gold (Au) source and drain electrodes are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation.
5. Characterization:
-
The electrical characteristics of the OFETs are measured in a probe station under ambient or inert conditions using a semiconductor parameter analyzer.
Visualizations
Device Architectures
Caption: A typical multilayer OLED architecture.
Caption: A bottom-gate, top-contact OFET structure.
Experimental Workflow
Caption: Workflow for OLED fabrication.
Caption: Workflow for solution-processed OFET fabrication.
References
A Comparative Review of Fluorescent Probes Based on the Benzo[k]fluoranthene Core
For Researchers, Scientists, and Drug Development Professionals
The benzo[k]fluoranthene core, a polycyclic aromatic hydrocarbon, offers a rigid and fluorescent scaffold for the development of novel molecular probes. Its inherent photophysical properties, characterized by strong fluorescence and environmental sensitivity, make it an attractive candidate for the design of sensors for various analytes. This guide provides a comparative review of fluorescent probes derived from the benzo[k]fluoranthene core, focusing on their sensing mechanisms, performance, and experimental applications.
Data Presentation: A Comparative Look at Benzo[k]fluoranthene-Based Probes
The following table summarizes the key photophysical and performance characteristics of representative fluorescent probes based on the benzo[k]fluoranthene core and its close analogs. This data allows for a direct comparison of their sensing capabilities.
| Probe/System | Analyte | Sensing Mechanism | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Findings & Ref. |
| Benzo[k,l]xanthene derivative | Cu²⁺ | "Turn-off" fluorescence | Not specified | Not specified | Not specified | 0.574 µM | Highly selective for Cu²⁺ over other metal ions. The fluorescence is quenched upon binding to copper.[1][2] |
| Benzo[k]fluoranthene in PVA film | Nitroaromatic Compounds | Fluorescence Quenching | Not specified | Not specified | High | 1 x 10⁻⁵ M (for p-nitrophenol) | The fluorescence of the benzo[k]fluoranthene-embedded film is quenched by various nitroaromatic compounds. |
Signaling Pathways and Sensing Mechanisms
The utility of benzo[k]fluoranthene-based probes stems from their ability to signal the presence of a target analyte through a change in their fluorescence properties. The two primary mechanisms observed are "turn-off" sensing and fluorescence quenching.
"Turn-off" Sensing Mechanism for Copper Ions
In the case of the benzo[k,l]xanthene derivative for Cu²⁺ detection, the probe's fluorescence is active in its free state. Upon binding of a copper ion, a non-fluorescent complex is formed, leading to a "turn-off" of the fluorescence signal. This is often due to an electronic interaction between the metal ion and the fluorophore that promotes non-radiative decay pathways.
Caption: "Turn-off" fluorescence sensing mechanism.
Fluorescence Quenching by Nitroaromatic Compounds
For the detection of nitroaromatic compounds, benzo[k]fluoranthene's fluorescence is quenched upon interaction with the analyte. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET), where the excited fluorophore transfers an electron to the electron-deficient nitroaromatic compound, leading to non-radiative relaxation.
Caption: Fluorescence quenching sensing mechanism.
Experimental Protocols
The following provides a generalized methodology for key experiments involving benzo[k]fluoranthene-based fluorescent probes.
Synthesis of Benzo[k]fluoranthene Derivatives
A common synthetic route to the benzo[k]fluoranthene core is the Diels-Alder reaction between a substituted benzo[c]furan and acenaphthylene, followed by dehydration.[3]
General Procedure:
-
A solution of the appropriate 1,3-diarylbenzo[c]furan and acenaphthylene in a high-boiling solvent (e.g., xylenes) is refluxed for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then treated with an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a suitable solvent to induce epoxide cleavage and dehydration, leading to the aromatized benzo[k]fluoranthene derivative.
-
The final product is purified by column chromatography or recrystallization.
Fluorescence Spectroscopy Measurements
Objective: To determine the fluorescence response of the probe to the target analyte.
Materials:
-
Benzo[k]fluoranthene-based probe stock solution (e.g., in DMSO or ethanol).
-
Buffer solution appropriate for the assay (e.g., phosphate buffer for biological pH).
-
Stock solution of the analyte of interest.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions in quartz cuvettes containing a fixed concentration of the benzo[k]fluoranthene probe in the appropriate buffer.
-
To each cuvette, add increasing concentrations of the analyte from the stock solution. A control cuvette should contain only the probe and buffer.
-
Incubate the solutions for a specified period to allow for binding or reaction to occur.
-
Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be set to the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and limit of detection. For ratiometric probes, the ratio of fluorescence intensities at two different wavelengths is plotted.
Workflow for Probe Evaluation
The following diagram illustrates a typical workflow for the evaluation of a new fluorescent probe.
References
Safety Operating Guide
Proper Disposal of Benzo[k]fluoranthene-7,12-dicarbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of Benzo[k]fluoranthene-7,12-dicarbonitrile, a chemical requiring specialized handling due to its potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.
Benzo[k]fluoranthene and its derivatives are classified as polycyclic aromatic hydrocarbons (PAHs), which are known for their carcinogenic properties and environmental toxicity.[1][2][3] Therefore, strict adherence to established disposal protocols is imperative. The information presented is based on the safety data sheet (SDS) for the parent compound, Benzo[k]fluoranthene, and should be considered applicable to its dicarbonitrile derivative due to the shared hazardous chemical structure.
Hazard Profile and Safety Summary
A thorough understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description | Primary Route of Exposure |
| Carcinogenicity | May cause cancer.[3][4] | Inhalation of dust, skin contact.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Improper disposal leading to environmental release. |
| Acute Toxicity | Contact can irritate the skin and eyes.[1][2] | Skin and eye contact. |
Detailed Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following step-by-step procedure must be followed to ensure regulatory compliance and safety.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile rubber is a suitable option), and safety glasses or goggles.[4]
-
If there is a risk of generating dust or aerosols, a respirator should be worn.[1][2]
2. Waste Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams.
-
Keep the waste in its original container whenever possible. If the original container is compromised, use a clearly labeled, sealed, and compatible container.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Remove all sources of ignition.[1]
-
For solid spills, carefully sweep the material to avoid generating dust. Moisten the material slightly to prevent it from becoming airborne.[2]
-
Collect the spilled material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1]
-
Ventilate the area and decontaminate the spill surface with an appropriate solvent, followed by soap and water.[1]
4. Final Disposal:
-
The disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company .
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a completed hazardous waste disposal form, including the chemical name, quantity, and hazard information.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling Benzo[k]fluoranthene-7,12-dicarbonitrile
Essential Safety and Handling Guide for Benzo[k]fluoranthene-7,12-dicarbonitrile
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Given the limited specific data on this derivative, the safety precautions for the parent compound, Benzo[k]fluoranthene, are applied here as a baseline for ensuring personnel safety.
Hazard Summary: Benzo[k]fluoranthene is classified as a potential carcinogen and can cause skin and eye irritation.[1] It is crucial to handle this compound with extreme caution to minimize exposure.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation.
| Protection Type | Recommended Equipment | Justification |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator. | To prevent inhalation of airborne particles, especially if not handled in a fume hood.[1][2][3][4][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[2][4][5][6][7] | To protect against eye contact from splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit should be worn.[1][2][3][4][5][6] | To prevent skin contact. Contaminated clothing should be removed immediately.[1][4][5] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek medical attention if symptoms develop.[4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency shower and eyewash station are accessible.[1]
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols. If appropriate, moisten the substance to prevent dusting.[4][5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste (e.g., solutions containing the compound) in a separate, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
-
-
Waste Disposal:
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) office for specific guidance.
-
Laboratory wastes of related polycyclic aromatic hydrocarbons can be oxidized using strong agents like concentrated sulfuric acid or potassium permanganate, which may be a potential disposal method, but this should only be carried out by trained personnel following established protocols.[8]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. ICSC 0721 - BENZO(k)FLUORANTHENE [chemicalsafety.ilo.org]
- 5. ICSC 0721 - BENZO(k)FLUORANTHENE [inchem.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. epa.gov [epa.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
